DS18561882
Description
Properties
CAS No. |
2227149-22-4 |
|---|---|
Molecular Formula |
C28H31F3N4O6S |
Molecular Weight |
608.63 |
IUPAC Name |
(S)-N-(4-(8-(3,4-Dimethylpiperazin-1-yl)-7-methyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-c]pyridine-3-carbonyl)-2-(trifluoromethoxy)phenyl)methanesulfonamide |
InChI |
InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1 |
InChI Key |
OQKAKSSZSQPTDZ-INIZCTEOSA-N |
SMILES |
CS(=O)(NC1=CC=C(C(N2CCC(C3=C(O4)C(C)=C(N5C[C@H](C)N(C)CC5)C=C3)=C(C4=O)C2)=O)C=C1OC(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS18561882; DS 18561882; DS-18561882 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DS18561882 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling rapid cell proliferation and survival. A key enzyme in this altered metabolic landscape is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in a vast array of human tumors and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling therapeutic target.[1][2] DS18561882 has emerged as a potent, selective, and orally available small-molecule inhibitor of MTHFD2, demonstrating significant antitumor activity in preclinical models.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Disruption of Mitochondrial One-Carbon Metabolism
The primary mechanism of action of this compound is the competitive inhibition of the dehydrogenase/cyclohydrolase activity of MTHFD2 within the mitochondria.[5][6] This inhibition disrupts the mitochondrial folate cycle, a critical pathway for the generation of one-carbon units.
The central consequences of MTHFD2 inhibition by this compound are:
-
Formate Depletion and Inhibition of Purine Synthesis: MTHFD2 is a primary source of formate, which is exported from the mitochondria to the cytoplasm to serve as a one-carbon donor for de novo purine synthesis.[5][7] By blocking MTHFD2, this compound depletes the formate pool, thereby starving cancer cells of the essential building blocks (purine nucleotides) required for DNA and RNA synthesis.[7] This leads to an inability to replicate DNA, causing cell cycle arrest and inhibition of proliferation.[2][5]
-
Thymidine Depletion and Replication Stress: The one-carbon units generated in the mitochondria also contribute to the synthesis of thymidylate, a crucial component of DNA. Inhibition of MTHFD2 can lead to thymidine depletion, resulting in the misincorporation of uracil into DNA.[5] This genomic instability triggers replication stress and activates the DNA damage response (DDR) pathway, further contributing to cell cycle arrest and apoptosis.[1][8]
Quantitative Data
The preclinical efficacy of this compound has been characterized by its potent enzymatic inhibition, selective cellular activity, and in vivo tumor growth inhibition.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | MTHFD2 | 0.0063 µM | [4] |
| MTHFD1 | 0.57 µM | [4] | |
| Selectivity | MTHFD2 vs MTHFD1 | ~90-fold | [9] |
| GI50 | MDA-MB-231 (Breast Cancer) | 0.140 µM (140 nM) | [3][4][10] |
| EC50 | HL-60 (Leukemia) | Not specified, weak inhibitor | [11] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Dosing | Effect | Reference |
| BALB/c Nude Mice | MDA-MB-231 (Breast Cancer) | 30, 100, 300 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition. 67% tumor growth inhibition (TGI) at 300 mg/kg with no change in mouse body weight. | [4][10][12] |
Table 3: Pharmacokinetic Profile of this compound (Oral Administration)
| Dose | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| 30 mg/kg | 11.4 | 2.21 | 64.6 | [4] |
| 100 mg/kg | 56.5 | 2.16 | 264 | [4] |
| 200 mg/kg | 90.1 | 2.32 | 726 | [4] |
Signaling Pathways
MTHFD2 function and its inhibition by this compound are intertwined with several key cancer-related signaling pathways.
MTHFD2-Mediated One-Carbon Metabolism
The core pathway targeted by this compound is the mitochondrial one-carbon cycle. MTHFD2 is a central enzyme in this process.
Caption: this compound inhibits MTHFD2, blocking formate production for purine synthesis.
Upstream Regulation of MTHFD2 Expression
The high expression of MTHFD2 in cancer is driven by key oncogenic transcription factors, placing it downstream of major cancer-promoting pathways.
Caption: Oncogenic pathways like mTORC1 and KRAS drive MTHFD2 expression via ATF4 and c-Myc.
Downstream Signaling Effects of MTHFD2
Beyond its metabolic role, MTHFD2 expression levels have been shown to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. While direct modulation by this compound on these pathways is still under investigation, MTHFD2 knockdown studies provide strong rationale.
Caption: MTHFD2 expression promotes pro-cancer signaling through AKT, STAT3, and ILK pathways.
Experimental Protocols
The following are representative protocols for key experiments used to characterize MTHFD2 inhibitors like this compound.
MTHFD2 Enzymatic Assay
This biochemical assay measures the direct inhibitory effect of a compound on the dehydrogenase activity of MTHFD2.[9][12]
-
Objective: To determine the IC50 value of this compound against recombinant human MTHFD2.
-
Principle: The assay measures the MTHFD2-catalyzed conversion of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled luminescence-based system (e.g., NAD(P)H-Glo™).
-
Materials:
-
Recombinant human MTHFD2 protein.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Cofactor: NAD+.
-
This compound dissolved in DMSO.
-
96- or 384-well assay plates.
-
Spectrophotometer or luminometer plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In each well of the plate, add the assay buffer, MTHFD2 enzyme, and the test inhibitor at various concentrations (including a DMSO vehicle control).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).
-
Immediately begin monitoring the production of NADH by measuring the increase in absorbance at 340 nm or luminescence over time at a controlled temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability / Growth Inhibition Assay (e.g., MTT or CCK-8)
This cell-based assay determines the effect of the inhibitor on cancer cell proliferation and viability.[13][14][15]
-
Objective: To determine the GI50 (half-maximal growth inhibition) value of this compound in a cancer cell line (e.g., MDA-MB-231).
-
Principle: Tetrazolium salts like MTT or WST-8 (in CCK-8) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound dissolved in DMSO.
-
MTT or CCK-8 reagent.
-
Solubilization buffer (for MTT assay, e.g., DMSO or SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with the various concentrations of this compound, including a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
-
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in a living organism.[12][16][17]
-
Objective: To assess the ability of orally administered this compound to inhibit tumor growth in an immunodeficient mouse model.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice).
-
Human breast cancer cells (e.g., MDA-MB-231).
-
Matrigel (optional, to aid tumor engraftment).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% w/v methyl cellulose 400 solution).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Harvest MDA-MB-231 cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 5 x 106) in sterile PBS, potentially mixed with Matrigel. Subcutaneously inject the cell suspension into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment groups (vehicle control and different doses of this compound).
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the specified doses (e.g., 30, 100, 300 mg/kg) and schedule (e.g., twice daily). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (e.g., using the formula: Volume = (length x width2)/2) and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound represents a promising therapeutic agent that targets a metabolic vulnerability specific to cancer cells. Its mechanism of action, centered on the potent and selective inhibition of MTHFD2, leads to the disruption of essential nucleotide synthesis pathways, ultimately causing replication stress and halting tumor proliferation. The robust preclinical data, including significant in vivo efficacy with a favorable safety profile, underscore the therapeutic potential of targeting mitochondrial one-carbon metabolism. Further investigation into the interplay between MTHFD2 inhibition and other cancer signaling pathways will continue to refine the clinical strategy for this compound and similar targeted therapies.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
DS18561882: A Technical Overview of a Novel MTHFD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS18561882 is a potent and highly selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon metabolism.[1][2] MTHFD2 is overexpressed in a wide range of human cancers compared to normal adult tissues, making it a compelling target for cancer therapy.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2. MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which provides essential one-carbon units for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][4] By inhibiting MTHFD2, this compound disrupts the supply of these crucial metabolites, leading to a depletion of the nucleotide pool. This, in turn, induces replication stress, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.[5]
The mechanism is predominantly through the blockade of purine synthesis, which prevents cancer cells from replicating their DNA for cell division, leading to growth arrest.[6] The high reliance of cancer cells on the de novo nucleotide synthesis pathway makes them particularly vulnerable to MTHFD2 inhibition, while normal cells are less affected.
Quantitative Preclinical Data
The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.0063 µM | MTHFD2 | [7] |
| IC50 | 0.57 µM | MTHFD1 | [7] |
| GI50 | 140 nM | MDA-MB-231 (Breast Cancer) | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 30, 100, and 300 mg/kg, BID, oral administration | Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%). | [1] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| 30 | 11.4 | 2.21 | 64.6 | [7] |
| 100 | 56.5 | 2.16 | 264 | [7] |
| 300 | 90.1 | 2.32 | 726 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for the key experiments conducted to characterize this compound.
MTHFD2 Enzymatic Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MTHFD2.
-
Reagents and Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate: 5,10-methylenetetrahydrofolate
-
Cofactor: NAD+
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of this compound or vehicle (DMSO).
-
The plate is incubated for a predetermined time at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate (5,10-methylenetetrahydrofolate) and the cofactor (NAD+).
-
The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. A solubilization buffer is then added to dissolve the crystals. The absorbance is measured at 570 nm.
-
For CellTiter-Glo® assay: The plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well. The plate is shaken for 2 minutes to induce cell lysis, and after a 10-minute incubation, the luminescent signal is measured.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting cell viability against the logarithm of the drug concentration.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials and Methods:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) is subcutaneously injected into the flank of each mouse.[8]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives oral administration of this compound at specified doses (e.g., 30, 100, 300 mg/kg) twice daily (BID). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.
Caption: MTHFD2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for MTHFD2 Enzymatic Assay.
Caption: Workflow for Cell Viability Assay.
Caption: Workflow for In Vivo Xenograft Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Role of DS18561882 in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective MTHFD2 inhibitor, DS18561882, and its role within the context of one-carbon metabolism. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes relevant pathways and workflows.
Introduction: One-Carbon Metabolism and the Significance of MTHFD2
One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways crucial for cellular biosynthesis and homeostasis.[1] These pathways are responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate), amino acids, and for epigenetic regulation through methylation.[2][3] The 1C metabolic network is compartmentalized within the cytoplasm, mitochondria, and nucleus.[3]
Mitochondrial 1C metabolism plays a pivotal role, particularly in rapidly proliferating cells, by providing one-carbon units for cytoplasmic processes.[3] A key enzyme in this mitochondrial pathway is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[4] MTHFD2 is highly expressed during embryonic development and is significantly upregulated in a wide range of cancers, while its expression is low or undetectable in most healthy adult tissues.[4][5] This differential expression makes MTHFD2 an attractive therapeutic target for anticancer drug development, offering a potential window for selective tumor targeting with minimal side effects.[4][6] High MTHFD2 expression has been correlated with poor prognosis in various cancers, including breast cancer, liver cancer, and acute myeloid leukemia (AML).[2][4]
This compound: A Potent and Selective MTHFD2 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and isozyme-selectivity for MTHFD2.[4][7] It was developed through structure-based drug design, originating from a tricyclic coumarin scaffold.[7]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the MTHFD2 enzyme.[8] By blocking MTHFD2, this compound disrupts the mitochondrial 1C pathway, leading to a depletion of formate. This reduction in formate availability prevents the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[9] The inability of cancer cells to produce sufficient nucleotides for DNA replication leads to cell cycle arrest and an inhibition of proliferation.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Target | Cell Line | Reference |
| IC50 | 0.0063 µM (6.3 nM) | MTHFD2 | N/A | [8] |
| IC50 | 0.57 µM (570 nM) | MTHFD1 | N/A | [8] |
| Selectivity | ~90-fold for MTHFD2 over MTHFD1 | MTHFD2/MTHFD1 | N/A | [5] |
| GI50 | 140 nM | Cell Growth | MDA-MB-231 | [4][8] |
| Table 1: In Vitro Activity of this compound |
| Animal Model | Cell Line | Dose | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 30, 100, and 300 mg/kg (oral, BID) | Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%) with no change in mouse weight. | [4][8] |
| Table 2: In Vivo Efficacy of this compound |
Signaling Pathways and Experimental Workflows
Visual representations of the one-carbon metabolism pathway and a typical experimental workflow for evaluating MTHFD2 inhibitors are provided below.
Caption: One-carbon metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating MTHFD2 inhibitors like this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols based on common practices in the field.
MTHFD2 Enzymatic Inhibition Assay
This biochemical assay is used to determine the direct inhibitory activity of this compound on the MTHFD2 enzyme by measuring the production of NADH.
Materials:
-
Recombinant human MTHFD2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and NAD+.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Incubate the plate for a predetermined time at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, CH2-THF, to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[10]
Cell Viability (MTT) Assay
This cell-based assay determines the effect of this compound on the proliferation of cancer cells, such as the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control).
-
Incubate the plate for 72 hours.
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (half-maximal growth inhibition) value.[11][12]
In Vivo Mouse Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy and tolerability of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Serum-free culture medium (for cell injection)
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% w/v methyl cellulose 400 solution)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Harvest MDA-MB-231 cells and resuspend them in serum-free medium (optionally mixed 1:1 with Matrigel) at a concentration of 5 x 107 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.[13][14]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the dosing solution of this compound suspended in 0.5% methyl cellulose. Administer the designated dose (e.g., 30, 100, or 300 mg/kg) to the treatment groups via oral gavage, typically twice daily (BID). The control group receives the vehicle only.[8]
-
Monitoring: Measure the tumor volume (Volume = (length x width²)/2) and the body weight of the mice 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze statistical significance.[9]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism that is overexpressed in many cancers. Its mechanism of action, centered on the disruption of purine synthesis, leads to significant anti-proliferative effects in cancer cells. The robust in vitro and in vivo data, combined with a favorable pharmacokinetic profile, underscore the therapeutic potential of targeting MTHFD2 with inhibitors like this compound in oncology drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this and other MTHFD2-targeting compounds.
References
- 1. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. researchgate.net [researchgate.net]
MTHFD2 Inhibition by DS18561882: A Technical Overview for Researchers
An In-depth Guide to the Preclinical Pharmacology and Mechanism of Action of a Novel MTHFD2 Inhibitor
This technical guide provides a comprehensive overview of the preclinical data and underlying mechanism of the selective MTHFD2 inhibitor, DS18561882. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the inhibitor's mode of action and experimental evaluation.
Introduction to MTHFD2 as a Therapeutic Target
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism.[1][2] It is highly expressed in embryonic tissues and a wide array of cancers, while its expression is low or absent in most healthy adult tissues.[2][3] This differential expression pattern makes MTHFD2 an attractive and promising target for cancer therapy, with the potential for minimal side effects.[2][3] Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast cancer, liver cancer, and acute myeloid leukemia (AML).[2][3] The enzyme is a key component of the mitochondrial folate cycle, contributing to the production of purines and thymidine, which are essential for DNA synthesis and repair in rapidly proliferating cancer cells.[1][4]
This compound: A Potent and Selective MTHFD2 Inhibitor
This compound is a potent and isozyme-selective small molecule inhibitor of MTHFD2.[5][6] It was developed from a tricyclic coumarin scaffold and exhibits a favorable oral pharmacokinetic profile.[6][7]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of mitochondrial one-carbon metabolism through the direct inhibition of MTHFD2.[1][4] This inhibition leads to a depletion of formate, a crucial precursor for de novo purine synthesis.[1][4] The resulting lack of purine nucleotides hinders DNA replication and proliferation, ultimately causing growth arrest in cancer cells.[1][4] Furthermore, MTHFD2 inhibition can induce replication stress and DNA damage by depleting the thymidine pool.[1]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | MTHFD2 | 0.0063 µM | [5] |
| IC50 | MTHFD1 | 0.57 µM | [5] |
| Selectivity | MTHFD2 over MTHFD1 | >90-fold | [5] |
| GI50 | MDA-MB-231 cells | 140 nM | [6][8] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Animal Model | Cell Line | Dose (Oral Administration) | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 30, 100, or 300 mg/kg (twice daily) | Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%) with no significant change in mouse body weight. | [4][8] |
Table 3: Oral Pharmacokinetic Profile of this compound in Mice
| Dose | AUC (µg·h/mL) | Cmax (µg/mL) | t1/2 (hours) | Reference |
| 30 mg/kg | 64.6 | 11.4 | 2.21 | [5] |
| 100 mg/kg | 264 | 56.5 | 2.16 | [5] |
| 300 mg/kg | 726 | 90.1 | 2.32 | [5] |
Signaling Pathways and Experimental Workflows
MTHFD2 Inhibition and its Impact on One-Carbon Metabolism
References
- 1. benchchem.com [benchchem.com]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
DS18561882 as a potential anti-cancer agent
An In-depth Technical Guide to DS18561882: A Potent and Selective MTHFD2 Inhibitor for Anti-Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3] MTHFD2 is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway highly upregulated in various cancers to support rapid proliferation but with low to undetectable expression in most healthy adult tissues.[3][4] This differential expression makes MTHFD2 an attractive therapeutic target. This compound exerts its anti-cancer effects by disrupting mitochondrial 1C metabolism, leading to the depletion of essential building blocks for nucleotide synthesis, thereby inducing growth arrest in cancer cells.[5] Preclinical studies have demonstrated significant in vitro and in vivo efficacy in breast cancer models, highlighting its potential as a promising anti-cancer agent.[1][2]
Mechanism of Action
This compound selectively targets the mitochondrial enzyme MTHFD2. MTHFD2 is responsible for two sequential reactions in the folate cycle: the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF) and its subsequent hydrolysis to 10-formyltetrahydrofolate (10-CHO-THF). The final product, formate, is exported to the cytoplasm to be used in the de novo synthesis of purines, which are essential for DNA and RNA replication.[5]
By inhibiting MTHFD2, this compound blocks this critical supply of one-carbon units from the mitochondria. This leads to a depletion of the formate pool, which in turn halts purine synthesis.[5] Cancer cells, with their high demand for nucleotides to sustain rapid proliferation, are unable to replicate their DNA, resulting in growth arrest.[5] Additionally, MTHFD2 activity contributes to cellular redox balance by generating NADPH; its inhibition can therefore also induce oxidative stress in cancer cells.[6]
Quantitative Data Summary
The anti-cancer potential of this compound has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Potency and Selectivity
This table summarizes the inhibitory activity of this compound against its primary target, MTHFD2, its cytosolic isozyme MTHFD1, and its effect on cancer cell growth.
| Parameter | Target / Cell Line | Value | Reference(s) |
| IC₅₀ | MTHFD2 (human) | 6.3 nM (0.0063 µM) | [7] |
| IC₅₀ | MTHFD1 (human) | 570 nM (0.57 µM) | [7] |
| Selectivity | MTHFD1 / MTHFD2 | ~90-fold | [7] |
| GI₅₀ | MDA-MB-231 (Breast Cancer) | 140 nM | [1][3] |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of the drug that inhibits the biochemical activity of a target enzyme by 50%. GI₅₀ (Half-maximal growth inhibition): Concentration of the drug that inhibits the growth of a cell population by 50%.
Table 2: In Vivo Pharmacokinetics in Mice (Oral Administration)
This table outlines the key pharmacokinetic parameters of this compound following a single oral dose in mice.
| Dose (mg/kg) | Cₘₐₓ (µg/mL) | AUC (µg·h/mL) | t₁/₂ (hours) | Reference(s) |
| 30 | 11.4 | 64.6 | 2.21 | [7] |
| 100 | 56.5 | 264 | 2.16 | [7] |
| 200 | 90.1 | 726 | 2.32 | [7] |
Cₘₐₓ: Maximum observed plasma concentration. AUC: Area under the plasma concentration-time curve. t₁/₂: Elimination half-life.
Table 3: In Vivo Anti-Tumor Efficacy
This table shows the tumor growth inhibition effect of this compound in a mouse xenograft model.
| Cancer Model | Dose (mg/kg, BID) | Administration | Outcome | Reference(s) |
| MDA-MB-231 Xenograft | 300 | Oral | TGI: 67% | [3][7] |
TGI: Tumor Growth Inhibition, the percentage difference in the mean tumor volume of the treated group compared to the control group. BID: Bis in die (twice a day).
Key Signaling Pathways Modulated by MTHFD2 Inhibition
Inhibition of MTHFD2 by this compound impacts several downstream signaling pathways that are critical for cancer progression, including proliferation, metastasis, and survival.
-
STAT3 Pathway : In ovarian cancer models, MTHFD2 depletion leads to the inactivation of STAT3 phosphorylation (p-STAT3). This, in turn, downregulates key markers of the epithelial-mesenchymal transition (EMT) like N-cadherin and Vimentin, ultimately suppressing cancer cell migration and metastasis.[8]
-
ILK Signaling : In non-small cell lung cancer (NSCLC), MTHFD2 inhibition has been shown to suppress tumor growth by downregulating the Integrin-Linked Kinase (ILK) signaling pathway. This effect is mediated by an increase in the phosphorylation of AMPKα.[9]
-
mTORC1 Signaling : As a critical nutrient sensor, mTORC1 signaling can be attenuated by MTHFD2 inhibition, which depletes purine pools and leads to the accumulation of biosynthetic intermediates, thereby linking metabolic state to cell growth and proliferation signals.[10][11]
-
Redox Homeostasis : The MTHFD2 reaction is a source of mitochondrial NADPH, which is essential for scavenging reactive oxygen species (ROS). Inhibition of MTHFD2 can disrupt this balance, leading to increased ROS levels and heightened oxidative stress, which can be detrimental to cancer cells.[6][12]
Experimental Protocols
MTHFD2/MTHFD1 Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method for determining the in vitro potency of this compound against recombinant MTHFD2 and MTHFD1 enzymes.
-
Objective : To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of MTHFD2 and MTHFD1.
-
Principle : The assay measures the rate of NAD+ reduction to NADH, which is coupled to a luciferase-based system (e.g., Promega NAD(P)H-Glo™) that generates a luminescent signal proportional to the amount of NADH produced.
-
Workflow :
Workflow for the in vitro MTHFD2/1 enzyme inhibition assay. -
Methodology :
-
Compound Preparation : Prepare a serial dilution series of this compound in DMSO, then dilute further into the assay buffer.
-
Reaction Setup : In a 384-well assay plate, add the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition : Add recombinant human MTHFD2 or MTHFD1 enzyme solution containing the cofactor NAD+. Incubate for a short period at room temperature.
-
Reaction Initiation : Start the enzymatic reaction by adding the substrate, 5,10-methylenetetrahydrofolate (CH2-THF).
-
Enzymatic Reaction : Incubate the plate for 30-60 minutes at 37°C to allow for NADH production.
-
Signal Detection : Stop the reaction and generate a signal by adding a detection reagent (e.g., NAD(P)H-Glo™). This reagent lyses the cells and contains reductase and a pro-luciferin substrate that converts NADH to a luminescent signal via luciferase.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cell-Based Growth Inhibition Assay (GI₅₀ Determination)
This protocol describes how to measure the effect of this compound on the proliferation of a cancer cell line, such as MDA-MB-231.
-
Objective : To determine the concentration of this compound that causes a 50% reduction in the growth of cancer cells.
-
Principle : Cells are seeded and allowed to attach before being treated with the compound. After an incubation period, the relative number of viable cells is measured using a metabolic assay (e.g., resazurin, MTT, WST-1), which generates a colorimetric or fluorescent signal proportional to the number of living cells.
-
Methodology :
-
Cell Seeding : Culture MDA-MB-231 cells under standard conditions. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment : Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with vehicle (DMSO) as a negative control.
-
Incubation : Incubate the plate for 72-96 hours in a cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement : Add a viability reagent (e.g., 10% v/v of Resazurin or WST-1 solution) to each well and incubate for 1-4 hours.
-
Data Acquisition : Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis : Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the GI₅₀.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Objective : To assess the ability of orally administered this compound to inhibit tumor growth in vivo.
-
Model : MDA-MB-231 human breast cancer cells implanted into immunocompromised mice (e.g., female BALB/c nude or NOD/SCID mice).
-
Methodology :
-
Cell Preparation : Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to enhance tumor establishment. Keep the cell suspension on ice.
-
Tumor Implantation : Anesthetize the mice. Subcutaneously inject approximately 2.5–5 million cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth and Grouping : Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100–150 mm³), randomize the animals into treatment and control groups.
-
Drug Formulation and Administration : Prepare the dosing formulation by suspending this compound in a vehicle such as 0.5% (w/v) methyl cellulose. Administer this compound (e.g., 30, 100, 300 mg/kg) or vehicle alone to the respective groups via oral gavage, typically twice daily (BID).
-
Monitoring : Measure tumor volumes with calipers 2-3 times per week and record the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Study Endpoint : Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the mice, and excise, weigh, and photograph the tumors.
-
Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and weight.
-
Conclusion
This compound is a well-characterized preclinical candidate with a clear mechanism of action, strong in vitro potency, high selectivity for its target MTHFD2, and proven anti-tumor efficacy in vivo. Its favorable oral pharmacokinetic profile further enhances its potential as a developable anti-cancer therapeutic. The disruption of one-carbon metabolism represents a targeted strategy to exploit a key metabolic vulnerability of cancer. Further research into combination therapies and exploration in other MTHFD2-dependent cancer types is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of MTHFD2 suppresses NSCLC via the regulation of ILK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of MTHFD2 in Macrophages Inhibits Reactive Oxygen Species-mediated NF-κB Activation and Protects against Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The MTHFD2 Inhibitor DS18561882: A Technical Overview of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS18561882 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. While initially investigated for its anti-cancer properties, emerging evidence has highlighted the significant anti-inflammatory and immunomodulatory potential of this compound. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting MTHFD2 in inflammatory and autoimmune diseases.
Introduction
One-carbon (1C) metabolism is a critical network of metabolic pathways required for the biosynthesis of nucleotides and amino acids, processes essential for rapidly proliferating cells. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a key enzyme in the mitochondrial 1C pathway. Its expression is high in embryonic tissues and various cancer cells but notably low in most healthy adult tissues.[1] This differential expression profile has made MTHFD2 an attractive therapeutic target in oncology.[2][3]
Recent research has unveiled a critical role for MTHFD2 in the activation and function of immune cells, particularly T cells.[1][4] Activated T cells upregulate MTHFD2 to meet the metabolic demands of proliferation and cytokine production.[1][4] The selective MTHFD2 inhibitor, this compound, has been instrumental in elucidating this role and has demonstrated significant efficacy in preclinical models of inflammatory and autoimmune diseases.[5][6] This guide will focus on the anti-inflammatory properties of this compelling molecule.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the enzymatic activity of MTHFD2. This inhibition disrupts the mitochondrial one-carbon metabolic pathway, leading to several downstream consequences that collectively dampen inflammatory responses:
-
Depletion of Purine Pools: MTHFD2 is essential for the de novo synthesis of purines, which are fundamental building blocks for DNA and RNA. By inhibiting MTHFD2, this compound restricts the availability of purines, thereby impeding the proliferation of rapidly dividing immune cells, such as activated T cells.[4]
-
Modulation of T-Cell Differentiation and Function: MTHFD2 inhibition has been shown to be a metabolic checkpoint that controls the fate and function of CD4+ T cells.[4] Treatment with this compound can skew the balance from pro-inflammatory T helper 1 (Th1) and Th17 cells towards a more anti-inflammatory state, including the promotion of regulatory T cell (Treg) differentiation and function.[4][6]
-
Inhibition of mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Inhibition of MTHFD2 leads to the accumulation of purine biosynthesis intermediates, which in turn can suppress mTORC1 signaling.[4] This reduction in mTORC1 activity contributes to the anti-proliferative and anti-inflammatory effects of this compound.
The following diagram illustrates the proposed signaling pathway of MTHFD2 inhibition by this compound in T cells.
Caption: MTHFD2 Inhibition Signaling Pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Human MTHFD2 | 0.0063 µM | [7] |
| IC50 | Human MTHFD1 | 0.57 µM | [7] |
| GI50 | MDA-MB-231 (Human Breast Cancer) | 140 nM | [2][3] |
Table 2: In Vivo Efficacy of this compound in Inflammatory Disease Models
| Model | Species | Treatment | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral administration | Significantly lower disease degree and cumulative clinical score.[5] | [5] |
| Delayed-Type Hypersensitivity (DTH) | Mouse | Oral administration | Reduced ear thickness and weight, indicating protection from inflammation.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
In Vitro T-Cell Activation and Proliferation Assay
This protocol describes how to assess the effect of this compound on the activation and proliferation of primary human or mouse T cells.
Materials:
-
This compound
-
Primary human or mouse CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Staining: Label the isolated T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plates with sterile PBS before use.
-
Cell Seeding: Seed the labeled T cells at a density of 1-2 x 105 cells/well in the anti-CD3 coated plates.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide co-stimulation.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze proliferation by measuring the dilution of the cell proliferation dye using a flow cytometer. Activation can be assessed by staining for surface markers such as CD25 and CD69.
Caption: In Vitro T-Cell Activation Workflow.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
This protocol describes a T-cell-dependent DTH model in mice to evaluate the in vivo anti-inflammatory efficacy of this compound.[6]
Materials:
-
This compound
-
BALB/c mice (female, 8 weeks old)
-
Keyhole limpet hemocyanin (KLH)
-
Complete Freund's Adjuvant (CFA)
-
0.9% NaCl solution
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0): Induce DTH by subcutaneous immunization with 100 µL of an emulsion containing 4 mg/mL KLH and 0.5 mg/mL CFA.
-
Treatment: Administer this compound or vehicle orally to the mice daily, starting from the day of sensitization or a few days before the challenge.
-
Challenge (Day 7): Challenge the mice in the pinna of the left ear with 20 µL of 4 mg/mL KLH dissolved in 0.9% NaCl solution. The right ear pinna is challenged with 0.9% NaCl solution as a control.
-
Measurement: Measure the ear thickness of both ears using calipers at 24 and 48 hours after the challenge.
-
Data Analysis: The DTH response is calculated as the difference in ear swelling between the KLH-challenged ear and the saline-challenged ear.
Caption: Delayed-Type Hypersensitivity Model Workflow.
Conclusion
This compound is a promising therapeutic candidate with potent anti-inflammatory properties stemming from its selective inhibition of MTHFD2. By disrupting one-carbon metabolism in activated immune cells, this compound effectively suppresses T-cell proliferation and pro-inflammatory cytokine production, while promoting a more regulatory immune phenotype. The preclinical data in various inflammatory disease models underscore its potential as a novel therapeutic for a range of autoimmune and inflammatory disorders. The detailed protocols and quantitative data provided in this guide offer a solid foundation for further investigation and development of this compound and other MTHFD2 inhibitors as a new class of anti-inflammatory agents.
References
- 1. The critical role of methylenetetrahydrofolate dehydrogenases in immune regulation and auto-immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
DS18561882: A Technical Guide on its Mechanism and Impact on Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is overexpressed in various cancers and plays a pivotal role in providing one-carbon units for the de novo synthesis of purines and thymidylate, essential for DNA replication and cell proliferation. The primary mechanism of action of this compound is the disruption of mitochondrial 1C metabolism, leading to a depletion of formate. This, in turn, inhibits the de novo purine synthesis pathway, resulting in a deficiency of purine nucleotides (ATP and GTP). The inability to produce these essential building blocks of DNA leads to replication stress and ultimately, the arrest of cancer cell growth. This technical guide provides a comprehensive overview of this compound, including its effects on purine synthesis, available quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Introduction
The metabolic reprogramming of cancer cells to sustain rapid proliferation is a well-established hallmark of cancer. One-carbon metabolism, a complex network of enzymatic reactions that transfer one-carbon units, is central to this reprogramming, providing the necessary building blocks for nucleotide synthesis, amino acid homeostasis, and methylation reactions. MTHFD2, a mitochondrial NAD+-dependent methylenetetrahydrofolate dehydrogenase-cyclohydrolase, is a key enzyme in this pathway. Its expression is high during embryonic development and in numerous cancer types, while it remains low in most healthy adult tissues, making it an attractive therapeutic target.
This compound has emerged as a highly selective and orally bioavailable inhibitor of MTHFD2. Its mechanism of action is centered on the blockade of purine synthesis, a critical pathway for DNA replication and cell division.[1] By inhibiting MTHFD2, this compound effectively starves cancer cells of the essential purine nucleotides required for their proliferation, leading to growth arrest.[1]
Mechanism of Action: Inhibition of Purine Synthesis
The core mechanism of this compound's anti-cancer activity is the targeted disruption of de novo purine synthesis through the inhibition of MTHFD2.
-
Role of MTHFD2 in One-Carbon Metabolism: MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate in the mitochondria. This reaction is a critical source of one-carbon units that are exported to the cytoplasm as formate.
-
Formate's Role in Purine Synthesis: In the cytoplasm, formate is a key substrate for two steps in the de novo purine synthesis pathway, providing the C2 and C8 carbons of the purine ring.
-
Impact of this compound: By inhibiting MTHFD2, this compound blocks the production of mitochondrial formate, leading to a depletion of the cytoplasmic formate pool. This directly impedes the de novo synthesis of purines.
-
Cellular Consequences: The resulting purine deficiency has several downstream effects:
-
Inhibition of DNA Replication: A lack of adenine and guanine nucleotides prevents the synthesis of new DNA, which is essential for cell division.
-
Growth Arrest: Without the ability to replicate their DNA, cancer cells are unable to proliferate, leading to a cytostatic effect.
-
Replication Stress: The imbalance in nucleotide pools can induce replication stress, potentially leading to DNA damage and apoptosis.
-
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Target |
| IC50 | 0.0063 µM | - | MTHFD2 |
| IC50 | 0.57 µM | - | MTHFD1 |
| GI50 | 140 nM | MDA-MB-231 (Breast Cancer) | Cell Growth |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Dosing | Outcome |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 30, 100, or 300 mg/kg (oral, twice daily) | Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%).[2] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Dose (Oral) | Cmax (µg/mL) | T1/2 (hours) | AUC (µg·h/mL) |
| 30 mg/kg | 11.4 | 2.21 | 64.6 |
| 100 mg/kg | 56.5 | 2.16 | 264 |
| 300 mg/kg | 90.1 | 2.32 | 726 |
Cmax: Maximum plasma concentration. T1/2: Half-life. AUC: Area under the curve.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
MTHFD2 Enzymatic Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MTHFD2.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
Dilute recombinant human MTHFD2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in the reaction buffer.
-
Prepare substrate solutions of 5,10-methylenetetrahydrofolate and NAD+.
-
-
Assay Procedure:
-
In a 96-well plate, add the MTHFD2 enzyme solution and the serially diluted this compound or vehicle control (DMSO).
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate mixture (5,10-methylenetetrahydrofolate and NAD+).
-
Monitor the increase in NADH fluorescence or absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value from the dose-response curve.
-
In Vivo Breast Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Husbandry:
-
Use immunocompromised mice (e.g., BALB/c nude mice).
-
House the animals in a pathogen-free environment with ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 breast cancer cells during their exponential growth phase.
-
Subcutaneously inject a suspension of the cells (e.g., 5 x 10^6 cells in PBS, often mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 30, 100, 300 mg/kg, twice daily) or a vehicle control for a specified period.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on publicly accessible clinical trial registries. While the preclinical data for this compound and other MTHFD2 inhibitors are promising for anti-cancer therapy, this compound itself has not yet entered clinical development.
Conclusion
This compound is a potent and selective MTHFD2 inhibitor that demonstrates significant anti-proliferative effects in preclinical models of cancer. Its mechanism of action, centered on the disruption of de novo purine synthesis, represents a targeted approach to exploiting the metabolic vulnerabilities of cancer cells. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of cancer metabolism and drug development. While further investigation is required to fully elucidate its therapeutic potential and to advance it into clinical trials, this compound stands as a promising tool for both studying the role of one-carbon metabolism in cancer and as a potential lead compound for novel anti-neoplastic agents.
References
The Discovery and Development of DS18561882: A Potent and Selective MTHFD2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that is highly expressed in various cancers and embryonic tissues but demonstrates limited expression in healthy adult tissues.[1] This differential expression profile makes MTHFD2 an attractive therapeutic target for oncology. This compound exerts its antitumor effects by disrupting one-carbon metabolism, a critical pathway for the synthesis of nucleotides necessary for DNA replication and repair. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental protocols related to this compound, intended to serve as a valuable resource for the scientific community engaged in cancer research and drug development.
Introduction: The Rationale for Targeting MTHFD2
Mitochondrial one-carbon metabolism is a crucial pathway that provides one-carbon units for the biosynthesis of purines and thymidine, essential building blocks for DNA and RNA synthesis.[2] MTHFD2 is a key enzyme in this pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. Numerous studies have revealed that MTHFD2 is significantly upregulated in a wide range of human tumors, including breast cancer, and its elevated expression often correlates with poor prognosis.[1] In contrast, most healthy adult tissues exhibit low to undetectable levels of MTHFD2.[1] This tumor-specific expression pattern positions MTHFD2 as a promising target for the development of selective anticancer therapies with a potentially wide therapeutic window.
Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing potent and selective inhibitors of MTHFD2. The discovery process involved the optimization of a tricyclic coumarin scaffold.[3] Structure-activity relationship (SAR) studies led to the incorporation of an amine moiety at the 8-position and a methyl group at the 7-position of the initial lead compound.[3] X-ray crystallography studies revealed that the enhanced potency of this compound is attributed to a key salt bridge formation between its amine moiety and the diphosphate linker of the NAD+ cofactor within the MTHFD2 active site.[3] Further modifications, including the replacement of a benzoic acid with an ortho-substituted sulfonamide, significantly improved cell permeability and cell-based growth inhibitory activity.[3]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of MTHFD2's dehydrogenase activity.[4] By blocking MTHFD2, this compound disrupts the mitochondrial one-carbon metabolism pathway, leading to a depletion of formate. This formate is essential for the de novo synthesis of purines, which are critical for DNA and RNA synthesis. The resulting purine deficiency leads to replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway for their proliferation.[1][4]
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 (MTHFD2) | 0.0063 µM | Human MTHFD2 | [5] |
| IC50 (MTHFD1) | 0.57 µM | Human MTHFD1 | [5] |
| Selectivity (MTHFD1/MTHFD2) | ~90-fold | - | |
| GI50 | 140 nM | MDA-MB-231 (Human Breast Cancer) | [3][5] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dose (Oral Administration) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Mouse Strain | Reference |
| 30 mg/kg | Twice Daily | Dose-dependent | BALB/cAJcl-nu/nu | [1][5] |
| 100 mg/kg | Twice Daily | Dose-dependent | BALB/cAJcl-nu/nu | [1][5] |
| 300 mg/kg | Twice Daily | 67% | BALB/cAJcl-nu/nu | [1][5] |
Table 3: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Dose | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| 30 mg/kg | 11.4 | 2.21 | 64.6 | [5] |
| 100 mg/kg | 56.5 | 2.16 | 264 | [5] |
| 300 mg/kg | 90.1 | 2.32 | 726 | [5] |
Detailed Experimental Protocols
MTHFD2 Enzymatic Assay
This assay quantifies the inhibitory activity of this compound on the dehydrogenase function of MTHFD2 by measuring the production of NADH.
-
Reagents and Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrates: 5,10-Methylenetetrahydrofolic Acid (Folitixorin) at a final concentration of 50 µM[6]
-
Cofactor: NAD+ at a final concentration of 500 µM[6]
-
This compound (dissolved in DMSO)
-
Diaphorase/Resazurin for coupled detection (optional, for fluorescence-based readout)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of reading at 340 nm (for NADH absorbance) or resorufin fluorescence.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant MTHFD2 enzyme in each well of a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates (5,10-Methylenetetrahydrofolic Acid and NAD+).
-
Monitor the increase in absorbance at 340 nm or fluorescence over time at a controlled temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells, such as the MDA-MB-231 human breast cancer cell line.
-
Reagents and Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed MDA-MB-231 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with serial dilutions of this compound (e.g., 0-150 nM) or DMSO (vehicle control) for 72 hours.[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
In Vivo Mouse Xenograft Model
This protocol evaluates the in vivo antitumor efficacy of this compound in an MDA-MB-231 human breast cancer xenograft model.
-
Reagents and Materials:
-
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 30, 100, and 300 mg/kg) twice daily.[1][5] The control group receives the vehicle solution.
-
Measure tumor volume using calipers (Volume = (width)² x length/2) and mouse body weight regularly (e.g., twice a week).
-
Continue the treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Signaling Pathways and Logical Relationships
The inhibition of MTHFD2 by this compound initiates a cascade of events that disrupt cancer cell metabolism and survival. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved.
Caption: Mechanism of action of this compound.
Caption: Drug development workflow for this compound.
Caption: Postulated link between MTHFD2 inhibition and mTORC1 signaling.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers that overexpress MTHFD2. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated preclinical efficacy, underscore its potential as a novel anticancer agent. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of oncology. Continued investigation into the full therapeutic potential of this compound, including its use in combination therapies, is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
Unveiling the Selectivity Profile of DS18561882: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon metabolism.[1][2] MTHFD2 is highly expressed in cancer cells and is associated with poor prognosis, making it a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, including its inhibitory activity, mechanism of action, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized by its potent inhibition of MTHFD2 and significantly weaker activity against its cytosolic isoform, MTHFD1. This isoform selectivity is a key attribute, suggesting a potentially favorable therapeutic window.
| Target | IC50 (µM) | Selectivity (Fold vs. MTHFD2) | Reference |
| MTHFD2 | 0.0063 | - | [1][5] |
| MTHFD1 | 0.57 | ~90 | [1][5] |
Note: Another source has reported a selectivity of >250-fold for MTHFD2 over MTHFD1.
| Cell Line | Assay Type | GI50 (nM) | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation | 140 | [1][2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the mitochondrial one-carbon metabolism pathway. MTHFD2 is a crucial enzyme in this pathway, responsible for providing one-carbon units for the de novo synthesis of purines and thymidine, essential building blocks for DNA and RNA.[6][7] Inhibition of MTHFD2 by this compound leads to a depletion of these nucleotides, which in turn induces replication stress and activates the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8]
Caption: this compound inhibits MTHFD2, disrupting one-carbon metabolism.
The depletion of nucleotides caused by this compound leads to replication fork stalling and the accumulation of single-stranded DNA (ssDNA), which activates the ATR/Chk1 signaling pathway, a key regulator of the DNA damage response.[6][9]
Caption: this compound induces replication stress and DDR.
Experimental Protocols
MTHFD2 Enzymatic Assay
This assay quantifies the inhibitory effect of this compound on the dehydrogenase activity of MTHFD2 by monitoring the production of NADH.[1][10][11]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Recombinant human MTHFD2 enzyme
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and NAD+.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at room temperature for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate, CH2-THF.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTHFD2 enzymatic assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cells, such as the MDA-MB-231 breast cancer cell line.[1][12][13][14][15]
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 2,500 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[16][17][18][19]
Materials:
-
Female BALB/c nude mice
-
MDA-MB-231 cells
-
Phosphate-buffered saline (PBS)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate approximately 3 x 10^6 MDA-MB-231 cells suspended in PBS into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at specified doses (e.g., 30, 100, and 300 mg/kg, twice daily) to the treatment groups. The control group receives the vehicle.[16]
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a highly potent and selective inhibitor of MTHFD2, demonstrating significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the disruption of one-carbon metabolism and subsequent induction of replication stress, provides a strong rationale for its development as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other MTHFD2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA damage responses that enhance resilience to replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Enzymatic Assay of Malic Dehydrogenase [sigmaaldrich.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay [bio-protocol.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with DS18561882
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of DS18561882, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The protocols outlined below are intended to ensure consistent and reproducible results in preclinical research settings.
Introduction
This compound is a small molecule inhibitor targeting MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is highly expressed in various cancer types and plays a significant role in the biosynthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2] By inhibiting MTHFD2, this compound disrupts these critical metabolic pathways, leading to the suppression of tumor growth.[1][2] This document provides detailed protocols for the formulation of this compound for oral administration in animal models, along with relevant quantitative data and pathway diagrams to support experimental design.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| MTHFD2 IC₅₀ | 0.0063 µM | Human MTHFD2 | [1] |
| MTHFD1 IC₅₀ | 0.57 µM | Human MTHFD1 | [1] |
| Cell Growth GI₅₀ | 140 nM | MDA-MB-231 | [1] |
| Cell Viability EC₅₀ | Not specified | HL-60 | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | T₁/₂ (h) | Reference |
| 30 | 11.4 | Not specified | 64.6 | 2.21 | [2] |
| 100 | 56.5 | Not specified | 264 | 2.16 | [2] |
| 300 | 90.1 | Not specified | 726 | 2.32 | [2] |
Table 3: In Vivo Antitumor Efficacy of this compound in a Mouse Xenograft Model
| Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| 30 | Dose-dependent | MDA-MB-231 | [2] |
| 100 | Dose-dependent | MDA-MB-231 | [2] |
| 300 | 67% | MDA-MB-231 | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by inhibiting MTHFD2 within the mitochondrial one-carbon metabolism pathway. This inhibition depletes the supply of one-carbon units necessary for the de novo synthesis of purines. The resulting purine deficiency leads to replication stress and ultimately arrests the proliferation of rapidly dividing cancer cells.
Caption: Mechanism of action of this compound in the MTHFD2 pathway.
Experimental Protocols
Preparation of 0.5% (w/v) Methyl Cellulose Vehicle
This protocol describes the preparation of a 0.5% (w/v) methyl cellulose solution, a common vehicle for oral administration of hydrophobic compounds to rodents.
Materials:
-
Methyl cellulose (e.g., 400 cP)
-
Sterile, deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Calculate the required amount of methyl cellulose and water. For example, to prepare 100 mL of a 0.5% solution, you will need 0.5 g of methyl cellulose and 100 mL of water.
-
Heat approximately one-third of the total required volume of water to 60-80°C.
-
While stirring the heated water vigorously with a magnetic stirrer, slowly add the methyl cellulose powder.
-
Continue stirring until the powder is fully dispersed and the mixture appears as a milky suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold sterile water.
-
Continue stirring the solution at room temperature or on ice until the methyl cellulose is completely dissolved and the solution becomes clear and viscous.
-
Store the prepared vehicle at 2-8°C. The solution should be prepared fresh weekly.
Formulation of this compound for Oral Gavage
This protocol details the preparation of a homogenous suspension of this compound for in vivo oral administration.
Materials:
-
This compound powder
-
Prepared 0.5% (w/v) methyl cellulose vehicle
-
Mortar and pestle (optional)
-
Spatula
-
Weighing balance
-
Appropriate container (e.g., glass vial or conical tube)
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle. The calculation should be based on the desired dose (e.g., mg/kg), the average weight of the animals, and the dosing volume (typically 10 mL/kg for mice).
-
Example Calculation: For a 300 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:
-
Dose per mouse = 300 mg/kg * 0.025 kg = 7.5 mg
-
Dosing volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of suspension = 7.5 mg / 0.25 mL = 30 mg/mL
-
-
-
Weigh the calculated amount of this compound powder.
-
Reduce particle size (optional but recommended). If the powder is aggregated, gently triturate it in a mortar and pestle to obtain a fine, uniform powder.
-
Prepare a paste. Transfer the weighed powder to a suitable container. Add a small volume of the 0.5% methyl cellulose vehicle and use a spatula to create a smooth, uniform paste. This "wetting" step is crucial to ensure proper dispersion.
-
Gradually add the remaining vehicle. While continuously mixing (e.g., with a vortex mixer), slowly add the remaining volume of the methyl cellulose vehicle to the paste until the final desired volume is reached.
-
Ensure a homogenous suspension. For a more uniform and stable suspension, sonicate the mixture in a water bath for 5-10 minutes or until a homogenous suspension is observed.
-
Storage and Handling. It is recommended to prepare the suspension fresh daily. If storage is necessary, keep it at 2-8°C, protected from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.
Caption: Workflow for the preparation of a this compound suspension.
In Vivo Administration via Oral Gavage
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation. Weigh each mouse immediately before dosing to calculate the precise volume of the suspension to be administered.
-
Suspension Preparation. Ensure the this compound suspension is at room temperature and has been thoroughly mixed by vortexing to guarantee homogeneity.
-
Dose Aspiration. Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
-
Animal Restraint. Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion. Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Compound Administration. Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
Needle Withdrawal. Gently remove the gavage needle along the same path of insertion.
-
Post-Administration Monitoring. Return the mouse to its cage and monitor for any signs of distress or adverse reactions for a short period after dosing.
Caption: Experimental workflow for oral gavage administration.
Conclusion
The protocols and data presented in these application notes are intended to provide a robust framework for conducting in vivo studies with this compound. Adherence to these detailed procedures will facilitate the generation of reliable and reproducible data, contributing to a clearer understanding of the therapeutic potential of MTHFD2 inhibition in cancer.
References
- 1. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS18561882 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS18561882 is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon metabolism.[1][2] MTHFD2 is highly expressed in various cancer types, while its expression in healthy adult tissues is low, making it an attractive therapeutic target.[1] Inhibition of MTHFD2 by this compound disrupts the synthesis of purines, which are essential for DNA replication, thereby leading to the arrest of cancer cell growth.[3] These application notes provide a comprehensive overview of the use of this compound in mouse xenograft models, including its mechanism of action, recommended dosages, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound primarily functions by inhibiting the MTHFD2 enzyme within the mitochondrial one-carbon metabolism pathway. This pathway is vital for generating one-carbon units required for the de novo synthesis of purines and thymidylate. By blocking MTHFD2, this compound depletes the intracellular pool of purines, which are necessary building blocks for DNA and RNA synthesis. This leads to replication stress and cell cycle arrest, ultimately inhibiting tumor growth.[3][4]
The MTHFD2 signaling axis has also been linked to other oncogenic pathways. For instance, its expression can be regulated by the mTORC1/ATF4 signaling pathway in response to growth signals.[5][6] Additionally, there is evidence suggesting a role for MTHFD2 in promoting epithelial-to-mesenchymal transition (EMT) through the STAT3 pathway.[3]
Dosage and Administration in Mouse Xenograft Models
This compound has demonstrated significant anti-tumor activity in various mouse xenograft models when administered orally. The table below summarizes the reported dosages and their effects.
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Observed Effect |
| Breast Cancer | MDA-MB-231 | Nude Mice | 30, 100, 300 mg/kg, BID, oral | Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%).[1] |
| Breast Cancer | Patient-Derived Xenograft (PDX) | NSG Mice | Not specified | Combination with a Chk1 inhibitor decreased tumor volume.[3] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299 | BALB/c Nude Mice | 300 mg/kg | Significantly reduced tumor growth.[3] |
| Gastric Cancer | Patient-Derived Xenograft (PDX) | Not specified | Not specified | Treatment resulted in a dose-dependent enhancement of the reduction of cell viability. |
Experimental Protocols
The following are detailed protocols for establishing and utilizing mouse xenograft models to evaluate the efficacy of this compound.
Breast Cancer Xenograft Model (MDA-MB-231)
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
Growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in the recommended growth medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 107 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
For a subcutaneous model, inject 100 µL of the cell suspension (containing 2.5 million cells) into the flank of each mouse.
-
For an orthotopic model, inject the cell suspension into the mammary fat pad.
-
-
Animal Monitoring: Monitor the mice regularly for tumor growth and overall health.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 30, 100, 300 mg/kg).
-
Administer the drug or vehicle orally twice daily (BID).
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Non-Small Cell Lung Cancer Xenograft Model (H1299)
The protocol for an H1299 xenograft model is similar to the MDA-MB-231 model, with the following modifications:
-
Cell Line: Use the H1299 human non-small cell lung cancer cell line.
-
Mouse Strain: Female BALB/c nude mice are a suitable strain.[3]
-
Tumor Implantation: Inject the H1299 cell suspension subcutaneously into the flank.
Gastric Cancer Patient-Derived Xenograft (PDX) Model
PDX models offer a more clinically relevant representation of human tumors.
Protocol:
-
Tissue Acquisition: Obtain fresh gastric tumor tissue from patients under approved ethical guidelines.
-
Tissue Implantation:
-
Anesthetize immunodeficient mice (e.g., NSG mice).
-
Surgically implant a small fragment of the tumor tissue (e.g., 2-3 mm³) subcutaneously into the flank of the mouse.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a significant size (e.g., >1000 mm³), excise it and passage it into new recipient mice for expansion.
-
-
Efficacy Studies: Once the PDX line is established, conduct efficacy studies as described in the MDA-MB-231 protocol, using cohorts of mice with established tumors.
Experimental Workflow Diagram
Conclusion
This compound is a promising anti-cancer agent that targets the MTHFD2-mediated one-carbon metabolism pathway. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. Careful adherence to established animal welfare guidelines and experimental best practices is essential for obtaining reliable and reproducible results.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]
Application Note and Protocol: Assessing Cell Viability in Response to DS18561882, a Potent MTHFD2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS18561882 is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1][2][3] MTHFD2 is highly expressed in various cancer types, where it plays a crucial role in providing one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][4] The mechanism of action for this compound involves the inhibition of MTHFD2, leading to a depletion of formate and subsequent disruption of purine synthesis.[4] This ultimately results in the arrest of cell growth, highlighting the therapeutic potential of this compound in oncology.[1][4]
This document provides a detailed protocol for assessing the effect of this compound on cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[5][6][7]
Referenced Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified pathway of this compound action.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration in complete culture medium. A typical seeding density is 5,000-10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to prepare these solutions at 2X the final concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Experimental Workflow
The following diagram outlines the key steps in the cell viability assay protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
DS18561882 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS18561882 is a highly potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), with a reported IC50 value of 0.0063 µM.[1] It also shows inhibitory activity against MTHFD1 (IC50 = 0.57 µM).[1][2] MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, which is upregulated in various cancers, making it a promising target for cancer therapy.[3] this compound has demonstrated a favorable oral pharmacokinetic profile and in vivo anti-tumor activity.[2][3][4][5] These application notes provide detailed protocols for the preparation of stock solutions and working solutions of this compound for both in vitro and in vivo studies.
Solubility of this compound
The solubility of this compound has been determined in various solvent systems, particularly for the preparation of formulations for in vivo experiments. Assistance from heat and/or sonication may be necessary to achieve complete dissolution.[1]
| Solvent System | Solubility | Resulting Solution | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Clear solution | Ultrasonic assistance needed.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Clear solution | Ultrasonic assistance needed.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Clear solution | Ultrasonic assistance needed.[1] |
| 0.5% (w/v) methyl cellulose 400 solution | Suspension | - | Used for oral administration.[1][2] |
| DMSO | 10 mM | Stock Solution | For in vitro use.[1] |
Stock Solution Preparation
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in 100% DMSO. This stock can then be diluted to the final desired concentration in a cell culture medium. For in vivo studies, multi-component solvent systems are often required to achieve the desired concentration and formulation for administration.
Protocol 1: Preparation of 10 mM DMSO Stock Solution (for in vitro use)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 608.63 g/mol .[2][6]
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.60863 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1][2]
Protocol 2: Preparation of a Dosing Solution for in vivo Oral Administration (Suspension)
This protocol is suitable for preparing a suspension of this compound for oral gavage in animal models.[1][2]
Materials:
-
This compound powder
-
Methyl cellulose 400
-
Sterile water
-
Homogenizer or sonicator
Procedure:
-
Prepare a 0.5% (w/v) methyl cellulose 400 solution by gradually adding 0.5 g of methyl cellulose to 100 mL of heated sterile water (60-70°C) with continuous stirring.[7]
-
Allow the solution to cool to room temperature and then chill to 4°C to ensure complete dissolution.[7]
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Suspend the calculated amount of this compound in the prepared 0.5% methyl cellulose vehicle.
-
Use a homogenizer or sonicator to ensure a uniform suspension.[7]
-
It is recommended to prepare this dosing solution fresh daily.[7]
Protocol 3: Preparation of a Dosing Solution for in vivo Administration (Clear Solution)
This protocol yields a clear solution of this compound for administration.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution at 2.5 mg/mL, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[1]
-
Add 450 µL of Saline to bring the final volume to 1 mL.[1]
-
If precipitation or phase separation occurs, use sonication and/or gentle heating to aid dissolution.[1]
-
For in vivo experiments, it is recommended to prepare this working solution fresh on the day of use.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and the targeted signaling pathway of this compound.
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound inhibits MTHFD2 in the mitochondrial one-carbon metabolism pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of DS18561882 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is overexpressed in numerous cancer types, where it plays a pivotal role in the synthesis of nucleotides and amino acids essential for rapid cell proliferation.[1][3] Unlike its cytosolic counterpart MTHFD1, MTHFD2 expression is low to non-existent in most healthy adult tissues, making it an attractive therapeutic target in oncology.[1][4] Inhibition of MTHFD2 by this compound disrupts the folate cycle, leading to a depletion of formate necessary for purine synthesis. This ultimately impairs DNA synthesis and repair, causing growth arrest in cancer cells.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, highlighting its potential as a therapeutic agent.[5][6]
These application notes provide a comprehensive overview of the in vivo administration of this compound in preclinical models, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Administration Route | Key Findings | Reference |
| Mouse Xenograft (BALB/c nude) | MDA-MB-231 (Breast Cancer) | 300 mg/kg, twice daily | Oral | Significantly reduced tumor burden with no change in mouse body weight.[1] Almost completely inhibited tumor growth (67% TGI).[2] | [1][2] |
| Mouse Xenograft (BALB/c nude) | MDA-MB-231 (Breast Cancer) | 30, 100, 300 mg/kg, twice daily | Oral | Dose-dependent inhibition of tumor growth.[2][7] | [2][7] |
| H1299 NSCLC Xenograft Model (BALB/c nude) | H1299 (Non-Small Cell Lung Cancer) | 300 mg/kg | Not Specified | Significantly reduced tumor growth with no alteration to mouse body weight.[3] | [3] |
| Triple Negative Breast Cancer PDX Model (NSG mice) | Patient-Derived Xenograft | Not Specified | Not Specified | Decreased tumor volume when combined with a Chk1 inhibitor (LY2606368).[3] | [3] |
Pharmacokinetic Profile of this compound in Mice
| Dosage (Oral) | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| 30 mg/kg | 11.4 | 2.21 | 64.6 | [7] |
| 100 mg/kg | 56.5 | 2.16 | 264 | [7] |
| 200 mg/kg | 90.1 | 2.32 | 726 | [7] |
Signaling Pathway and Mechanism of Action
This compound targets MTHFD2 within the mitochondrial one-carbon metabolism pathway. This pathway is critical for generating one-carbon units required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, this compound blocks the production of formate, leading to a depletion of the purine pool. This disruption in nucleotide synthesis induces replication stress and ultimately leads to the arrest of cancer cell proliferation.[1][3]
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol describes a representative method for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methyl cellulose 400 solution[7]
-
Human cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., five-week-old female BALB/c nude mice)[7]
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 4 x 10^7 cells/mL.[7]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (4 x 10^6 cells) into the flank of each mouse.[7]
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and vehicle control groups with comparable mean tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in 0.5% methyl cellulose solution at the desired concentrations (e.g., 30, 100, 300 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage, typically twice daily.[7]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., until day 11 or until tumors in the control group reach a predetermined size).[7]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Caption: Experimental workflow for a preclinical xenograft model.
Important Considerations
-
Animal Models: While mouse models are valuable, it is important to note that there are metabolic differences between mice and humans. For instance, mice have significantly higher levels of thymidine and folate, which could impact the efficacy of drugs targeting one-carbon metabolism.[3]
-
Combination Therapies: The efficacy of this compound may be enhanced when used in combination with other anti-cancer agents. For example, it has shown synergistic effects with Chk1 inhibitors and folate antimetabolites like pemetrexed.[3][8]
-
Toxicity: In the reported preclinical studies, this compound was generally well-tolerated, with no significant changes in mouse body weight observed even at high doses.[1][3] However, careful monitoring for any signs of toxicity is always recommended.
This document provides a foundational guide for the in vivo use of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Using DS18561882 in combination with other chemotherapy agents
Application Notes and Protocols for DS18561882 Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of DS18561882, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), in three-dimensional (3D) cell culture models. The provided protocols are designed to be adaptable to various cancer types known to overexpress MTHFD2.
Introduction
This compound is an orally available small molecule inhibitor of MTHFD2, a key enzyme in one-carbon metabolism that is highly expressed in various cancer types but has low to undetectable expression in most healthy adult tissues.[1] By inhibiting MTHFD2, this compound disrupts the synthesis of purines, which are essential for DNA replication and cell proliferation, ultimately leading to growth arrest in cancer cells.[2] Preclinical studies in mouse xenograft models of breast cancer have demonstrated its ability to inhibit tumor growth.[3][4]
Three-dimensional cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell culture by mimicking the complex cell-cell and cell-matrix interactions found in tumors.[5][6][7][8] These models are invaluable for assessing the efficacy and mechanism of action of anti-cancer compounds like this compound in a setting that more closely resembles the in vivo tumor microenvironment.[6]
Data Summary
While specific quantitative data for this compound in 3D cell culture models is not yet widely published, this section provides a template for organizing and presenting such data once generated.
Table 1: In Vitro Efficacy of this compound in 3D Spheroid Models
| Cell Line | Cancer Type | Spheroid Diameter Reduction (%) (Mean ± SD) | IC50 (µM) in 3D Viability Assay (Mean ± SD) | Apoptosis Induction (Fold Change vs. Control) (Mean ± SD) |
| MCF-7 | Breast Cancer | Data to be generated | Data to be generated | Data to be generated |
| MDA-MB-231 | Breast Cancer | Data to be generated | Data to be generated | Data to be generated |
| HCT116 | Colorectal Cancer | Data to be generated | Data to be generated | Data to be generated |
| Patient-Derived Organoid 1 | Pancreatic Cancer | Data to be generated | Data to be generated | Data to be generated |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the MTHFD2 enzyme, which plays a crucial role in the mitochondrial one-carbon metabolism pathway. This inhibition leads to a depletion of purine precursors, which are vital for DNA and RNA synthesis, thereby arresting cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D cell culture models: how to obtain and characterize the main models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of DS18561882 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS18561882 is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is overexpressed in various cancers, making it a promising therapeutic target.[3][4] this compound has demonstrated anti-tumor activity in preclinical models, including breast cancer xenografts.[2][5] Its mechanism of action involves the disruption of formate production, which is essential for purine synthesis, thereby leading to the inhibition of DNA replication and cell proliferation.[3] This document provides a comprehensive overview of the pharmacokinetic properties of this compound in animal models and detailed protocols for its analysis.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.0063 µM | MTHFD2 | [1] |
| 0.57 µM | MTHFD1 | [1] | |
| GI50 | 140 nM | MDA-MB-231 (human breast cancer) | [2][6] |
In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)
| Dose (mg/kg) | AUC (µg·h/mL) | Cmax (µg/mL) | t1/2 (hours) |
| 30 | 64.6 | 11.4 | 2.21 |
| 100 | 264 | 56.5 | 2.16 |
| 300 | 726 | 90.1 | 2.32 |
Data sourced from MedchemExpress, referencing a study by Kawai J, et al.[6]
In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Cell Line | Dose | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg (oral, twice daily) | 67% Tumor Growth Inhibition (TGI) | [4][6] |
Signaling Pathway
The inhibitory action of this compound on MTHFD2 disrupts the mitochondrial one-carbon metabolism pathway. This pathway is critical for generating one-carbon units required for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA. By blocking MTHFD2, this compound depletes the intracellular pool of formates, leading to an arrest of de novo purine synthesis and subsequent inhibition of cancer cell proliferation.[3][7]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in mice following oral administration.
1. Animal Models:
-
Species: BALB/c mice or other appropriate strain.
-
Age/Weight: 6-8 weeks old.
-
Acclimation: Acclimate animals for at least 7 days prior to the experiment.
2. Formulation and Dosing:
-
Formulation: Suspend this compound in a vehicle of 0.5% (w/v) methylcellulose 400 in sterile water.[6] Prepare the suspension fresh daily.
-
Dosing: Administer this compound via oral gavage at the desired dose levels (e.g., 30, 100, 300 mg/kg).
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions (Representative):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from endogenous matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and an internal standard would need to be determined.
-
5. Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Cell Culture and Animal Model:
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
2. Tumor Implantation:
-
Inject MDA-MB-231 cells (e.g., 5 x 106 cells in Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
3. Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 300 mg/kg) or vehicle (0.5% methylcellulose) orally twice daily.
4. Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
5. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
References
- 1. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 2. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DS18561882 Precipitation in Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of the MTHFD2 inhibitor, DS18561882, in experimental media.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.
Question 1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture media. What is the likely cause and how can I fix it?
Answer: Immediate precipitation upon dilution of a concentrated DMSO stock into aqueous media is often due to a phenomenon known as "solvent shock," where the compound is not soluble in the final concentration of the aqueous buffer. The concentration of this compound may also be exceeding its solubility limit in your specific media.
Recommended Solutions:
-
Optimize Final Concentration: The final concentration of this compound may be too high for the aqueous environment of the cell culture media. It is recommended to determine the maximum soluble concentration in your specific media by performing a solubility test.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your cell culture medium. This gradual reduction in solvent concentration can help prevent the compound from crashing out of solution.[1]
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Temperature can significantly affect the solubility of small molecules.[2]
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, ensuring the final DMSO concentration is sufficient to maintain solubility without affecting cell viability is crucial. It is generally recommended to keep the final DMSO concentration below 0.5%.[3]
Question 2: My media was clear initially, but a precipitate formed after several hours of incubation. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture media over time.
Recommended Solutions:
-
pH shifts: The CO2 environment in an incubator can lower the pH of the media, which may affect the solubility of this compound. Ensure your media is properly buffered for the CO2 concentration in your incubator.[2]
-
Interaction with Media Components: Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility over time.[1] Consider testing the stability of the compound in media with and without serum.
-
Compound Stability: The compound itself may not be stable in the aqueous environment at 37°C for extended periods. A media stability assay can help determine the rate of degradation or precipitation.
Question 3: How can I determine the optimal conditions to prevent precipitation of this compound in my experiments?
Answer: A systematic approach involving solubility and stability testing is the most effective way to determine the optimal conditions for your specific experimental setup.
Recommended Experimental Protocols:
-
Kinetic Solubility Assay: This assay will help you determine the maximum soluble concentration of this compound in your cell culture media under your experimental conditions.
-
Media Stability Assay: This assay will assess the stability of this compound in your media over time at 37°C, helping you to understand if the compound is degrading or precipitating during your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility in DMSO, with concentrations of 100 mg/mL (164.30 mM) being achievable with the use of ultrasound.[4] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been used.[2][4]
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound varies depending on the solvent system. Please refer to the table below for a summary of reported solubility data.
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, if precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[4] However, it is important to ensure that these methods do not degrade the compound.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (164.30 mM) | Needs ultrasonic | [4] |
| DMSO | 245 mg/mL (402.54 mM) | Sonication is recommended | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.11 mM) | Clear solution; Needs ultrasonic | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.11 mM) | Clear solution; Needs ultrasonic | [4] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.11 mM) | Clear solution; Needs ultrasonic | [4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture media.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture media (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.078 mM).
-
Add to Media: To another 96-well plate, add 198 µL of your pre-warmed (37°C) cell culture media to each well.
-
Transfer Compound: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the media plate. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at 37°C for 2 hours.
-
Measure Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Nephelometry: Measure light scattering using a nephelometer to detect undissolved particles.
-
Absorbance: Measure the absorbance at a wavelength where the compound has maximal absorbance to determine the concentration in solution after filtering out any precipitate.
-
-
Determine Solubility: The highest concentration that does not show any signs of precipitation is considered the kinetic solubility.
Protocol 2: Media Stability Assay
This protocol assesses the stability of this compound in your cell culture media over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture media (e.g., DMEM with 10% FBS)
-
24-well plate
-
HPLC-MS system
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound in your cell culture media at the desired final concentration (below its kinetic solubility limit).
-
Incubate: Add the working solution to triplicate wells of a 24-well plate and incubate at 37°C in a CO2 incubator.
-
Collect Samples: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each well.
-
Sample Preparation: Immediately process the samples for HPLC-MS analysis. This may involve protein precipitation with acetonitrile followed by centrifugation.
-
HPLC-MS Analysis: Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in the media.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: DS18561882 and MTHFD1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of DS18561882 on MTHFD1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2][3][4] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, which is essential for the synthesis of purines and thymidine.[2][5] This enzyme is highly expressed in cancer cells but has low to undetectable expression in most healthy adult tissues, making it an attractive target for cancer therapy.[2][5][6]
Q2: Does this compound have any known off-target effects on MTHFD1?
Yes, while this compound is highly selective for MTHFD2, it does exhibit inhibitory activity against the cytosolic isozyme MTHFD1, albeit at a significantly lower potency.[1][3][4] This is a critical consideration for researchers, as MTHFD1 is ubiquitously expressed in normal adult tissues.[6][7]
Q3: What is the mechanism of action of this compound?
The primary mechanism of action of this compound is the inhibition of MTHFD2. This disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of formate.[8] Formate is essential for the de novo synthesis of purines. By inhibiting this pathway, this compound prevents cancer cells from producing the necessary building blocks for DNA replication, leading to growth arrest.[8]
Q4: How does the off-target inhibition of MTHFD1 by this compound differ from the effects of other MTHFD1/2 inhibitors?
Other inhibitors, such as TH9619, inhibit both MTHFD1 and MTHFD2 and work through a different mechanism known as "folate trapping".[8][9] Inhibition of the dehydrogenase/cyclohydrolase (DC) domain of MTHFD1 by TH9619 leads to an accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), which depletes the pool of free tetrahydrofolate required for thymidylate synthesis, ultimately causing DNA damage and cell death.[8][9][10] The off-target effect of this compound on MTHFD1 contributes to the overall cellular impact, but its primary mechanism is through MTHFD2 inhibition and purine synthesis blockade.[8]
Troubleshooting Guide
Problem: Unexpectedly high cytotoxicity in non-cancerous cell lines treated with this compound.
-
Possible Cause: The observed toxicity may be due to the off-target inhibition of MTHFD1, which is expressed in normal cells.[6][7] While this compound is selective for MTHFD2, at higher concentrations, the inhibition of MTHFD1 can become significant and disrupt essential metabolic pathways in healthy cells.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Re-evaluate the IC50 of your this compound batch against recombinant MTHFD2 to ensure it aligns with published values.
-
Determine MTHFD1 IC50: If not already done, determine the IC50 of your compound against recombinant MTHFD1 to understand the selectivity window in your assay system.
-
Dose-Response Curve: Perform a careful dose-response study on your non-cancerous cell lines to identify the concentration at which toxicity becomes apparent.
-
Rescue Experiments: Attempt to rescue the cells by supplementing the media with downstream metabolites of the one-carbon pathway, such as purines (e.g., hypoxanthine) or thymidine, to confirm the mechanism of toxicity.
-
Problem: Inconsistent anti-tumor efficacy in in vivo models.
-
Possible Cause: The bioavailability and metabolic stability of this compound can vary. Additionally, the relative expression levels of MTHFD1 and MTHFD2 in the tumor and surrounding tissues can influence the overall response.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. This compound has been shown to have a good oral pharmacokinetic profile.[4][11]
-
Target Engagement: Use techniques such as thermal shift assays or cellular thermal shift assays (CETSA) on tumor samples to confirm that this compound is engaging with MTHFD2 and MTHFD1 in vivo.
-
Expression Analysis: Characterize the expression levels of MTHFD1 and MTHFD2 in your specific tumor model and relevant normal tissues to better interpret the efficacy and potential for off-target effects.
-
Quantitative Data Summary
| Parameter | This compound | Target Enzyme | Reference |
| IC50 | 0.0063 µM (6.3 nM) | MTHFD2 | [1][3][4] |
| IC50 | 0.57 µM (570 nM) | MTHFD1 | [1][3][4] |
| Selectivity | ~90-fold for MTHFD2 over MTHFD1 | MTHFD2/MTHFD1 | Calculated from IC50 values |
| GI50 | 0.14 µM (140 nM) | MDA-MB-231 (Breast Cancer Cell Line) | [2][6][11] |
Experimental Protocols
Biochemical Assay for MTHFD1/2 Inhibition (IC50 Determination)
This protocol is based on the NAD(P)H-Glo™ Detection System.
Materials:
-
Recombinant human MTHFD1 and MTHFD2 enzymes
-
This compound
-
NADP+
-
5,10-methylenetetrahydrofolate (CH2-THF)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
In each well of the plate, add the assay buffer, recombinant MTHFD1 or MTHFD2 enzyme, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrates, NADP+ and CH2-THF.
-
-
Incubation: Incubate the reaction plate at 37°C for a specific time (e.g., 60 minutes). The reaction produces NADPH.
-
Detection:
-
Allow the plate to cool to room temperature.
-
Add an equal volume of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 40-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a no-substrate control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Growth Inhibition (GI50 Determination)
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or white-walled cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 value.
-
Visualizations
Caption: this compound mechanism and off-target effect on MTHFD1.
Caption: Experimental workflow for assessing this compound off-target effects.
Caption: Logical flow of this compound's on- and off-target cellular effects.
References
- 1. promega.com [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NAD(P)H-Glo™ Detection System [promega.com]
- 4. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. NADP/NADPH-Glo™ Assay Protocol [promega.sg]
- 9. NAD(P)H-Glo™ Detection System Protocol [promega.jp]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing DS18561882 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MTHFD2 inhibitor, DS18561882, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a key mitochondrial enzyme in one-carbon metabolism, which is essential for the synthesis of purines and thymidine, the building blocks for DNA and RNA.[1][3][4] By inhibiting MTHFD2, this compound disrupts the production of these essential molecules, leading to the arrest of DNA replication and inhibition of cancer cell growth.[3] MTHFD2 is an attractive therapeutic target as it is highly expressed in many cancer types but has low to undetectable expression in most healthy adult tissues.[1][3][4][5]
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific clinical or extensive preclinical resistance mechanisms to this compound are still under investigation, resistance could theoretically arise from several general mechanisms of cancer drug resistance.[6][7][8][9] These may include:
-
Target alteration: Mutations in the MTHFD2 gene that prevent this compound from binding effectively.
-
Target overexpression: Increased expression of MTHFD2, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Upregulation of compensatory pathways: Increased activity of parallel metabolic pathways that can supplement the depleted nucleotide pool.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can pump this compound out of the cell.[6]
-
Altered drug metabolism: Enzymatic modification of this compound into an inactive form.[7][8]
-
Enhanced DNA damage repair: Upregulation of DNA repair mechanisms to cope with the stress induced by nucleotide depletion.[7]
-
Suppression of apoptosis: Alterations in apoptotic signaling pathways that allow cancer cells to survive despite treatment.[7][10]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the initial steps to investigate this?
A3: If you observe a decrease in the expected efficacy of this compound, a systematic approach is recommended.
-
Confirm Drug Potency: Ensure the integrity of your this compound stock solution. Test its activity on a known sensitive cell line to rule out compound degradation.
-
Establish a Resistance Profile: Generate dose-response curves for your suspected resistant cell line alongside the parental (sensitive) cell line to quantify the shift in the half-maximal inhibitory concentration (IC50).
-
Analyze Target Expression: Assess the protein and mRNA levels of MTHFD2 in both sensitive and resistant cell lines to check for overexpression.
-
Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without a known efflux pump inhibitor (e.g., verapamil) to determine if increased drug efflux is a contributing factor.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in a previously sensitive cell line.
This guide provides a workflow to investigate the potential mechanisms behind an observed increase in the IC50 of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting this compound resistance.
Data Presentation: Comparative Analysis of Sensitive vs. Resistant Cell Lines
| Parameter | Parental Cell Line (Sensitive) | Resistant Cell Line | Fold Change |
| This compound IC50 (nM) | 140 | 1250 | 8.9 |
| MTHFD2 Protein Level (relative) | 1.0 | 3.2 | 3.2 |
| MTHFD2 mRNA Level (relative) | 1.0 | 4.5 | 4.5 |
| Rhodamine 123 Accumulation (relative fluorescence) | 1.0 | 0.4 | -2.5 |
| % Apoptotic Cells (post-treatment) | 45% | 15% | -3.0 |
Issue 2: High variability in cell viability assay results.
High variability can obscure the true effect of this compound.
Troubleshooting Decision Tree for Cell Viability Assays
Caption: Decision tree for troubleshooting cell viability assay variability.
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for MTHFD2 Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTHFD2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MTHFD2 signal to the loading control.
Signaling Pathway Diagram
Mechanism of Action of this compound and One-Carbon Metabolism
Caption: Inhibition of MTHFD2 by this compound disrupts one-carbon metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
How to minimize DS18561882 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with DS18561882 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. Its primary mechanism of action is the inhibition of de novo purine synthesis. This depletion of the purine pool leads to cell growth arrest, as DNA replication and cellular proliferation are highly dependent on a steady supply of purines. The on-target effect of purine depletion is the basis for its potential toxicity.
Q2: What is the reported toxicity profile of this compound in animal models?
A2: Several preclinical studies have indicated that this compound has a favorable safety profile in animal models. For instance, in a breast cancer xenograft mouse model, a high dose of 300 mg/kg administered orally resulted in decreased tumor burden without any observable changes in the body weight of the mice. Similarly, in a mouse model of inflammation, daily oral administration of an MTHFD2 inhibitor did not lead to any overt signs of toxicity, and the animals maintained their body weight. Some studies have reported a lack of toxic effects in mice even after five weeks of continuous treatment, suggesting a potential therapeutic window.
Q3: Are there species-specific differences to consider when evaluating this compound toxicity?
A3: Yes, there are significant differences in metabolite levels between species, particularly mice and humans, which can impact the translatability of toxicity data. Mice have been reported to have 100- to 1,000-fold lower levels of hypoxanthine and 100-fold higher levels of thymidine in their plasma compared to humans. Since hypoxanthine can rescue cells from this compound-induced toxicity by replenishing the purine pool through the salvage pathway, the lower baseline levels in mice might make them appear more sensitive to the drug's on-target effects than humans would be.
Q4: Can the on-target toxicity of this compound be rescued?
A4: Yes, the primary on-target toxicity of this compound, which is purine depletion, can be rescued by supplementing with hypoxanthine. Hypoxanthine can be converted to inosine monophosphate (IMP) via the purine salvage pathway, thereby bypassing the block in de novo purine synthesis caused by MTHFD2 inhibition.
Troubleshooting Guides
Issue 1: Unexpected Toxicity Observed (e.g., significant body weight loss, lethargy)
| Potential Cause | Troubleshooting/Optimization Step |
| Dose too high | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with a dose escalation design and closely monitor for clinical signs of toxicity. |
| Formulation issues | Ensure the dosing solution is homogenous, stable, and at the correct pH. Improper formulation can lead to inaccurate dosing and potential local irritation or systemic toxicity. A recommended vehicle for this compound is 1% hydroxyethylcellulose, 0.25% Tween 80, and 0.05% antifoam in water. |
| Animal health status | Use healthy, age-matched animals from a reputable supplier. Pre-existing health conditions can increase susceptibility to drug-induced toxicity. Conduct a thorough health assessment prior to study initiation. |
| Off-target effects | While this compound is reported to be selective, off-target effects at high concentrations cannot be entirely ruled out. Consider reducing the dose or exploring alternative MTHFD2 inhibitors if off-target toxicity is suspected. |
Issue 2: Lack of Efficacy at Non-Toxic Doses
| Potential Cause | Troubleshooting/Optimization Step |
| Insufficient drug exposure | Perform pharmacokinetic (PK) analysis to determine the plasma and tumor concentrations of this compound. The dosing regimen may need to be adjusted (e.g., increased frequency) to maintain therapeutic concentrations. |
| Tumor model resistance | The tumor model may have intrinsic resistance mechanisms, such as an upregulated purine salvage pathway. Analyze the expression of key enzymes in the purine synthesis and salvage pathways in your tumor model. |
| Metabolic differences | As mentioned in the FAQs, the different metabolite profiles in mice could influence efficacy. Consider the specific metabolic characteristics of your chosen cancer model. |
Data Presentation
Table 1: Summary of In Vivo Efficacy and Tolerability of this compound in a Breast Cancer Xenograft Model
| Parameter | Vehicle Control | This compound (300 mg/kg, oral, daily) |
| Tumor Growth | Progressive tumor growth | Significant decrease in tumor burden |
| Body Weight | Normal weight gain | No significant change in body weight |
| Clinical Signs | No adverse signs | No adverse signs reported |
Note: This table is a qualitative summary based on available literature. Specific quantitative data from dedicated toxicology studies is not publicly available.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in the selected animal model.
Methodology:
-
Animal Model: Select a cohort of healthy, age- and weight-matched animals (e.g., 3-5 per group).
-
Dose Escalation: Administer escalating single doses of this compound to different groups via the intended clinical route (e.g., oral gavage).
-
Clinical Monitoring: Monitor animals for clinical signs of toxicity for a defined period (e.g., 7-14 days). Key parameters to observe include:
-
Mortality
-
Body weight changes (daily for the first week, then twice weekly)
-
Clinical observations (e.g., changes in activity, posture, fur condition)
-
Food and water intake
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
Protocol 2: General Health and Toxicity Monitoring During Efficacy Studies
Objective: To monitor for any potential adverse effects during the course of a therapeutic study.
Methodology:
-
Daily Health Monitoring: Conduct daily cage-side observations to assess the overall health of each animal. Note any changes in behavior, appearance, or activity.
-
Body Weight Measurement: Record body weights at least twice weekly to detect any significant weight loss, which can be an early indicator of toxicity.
-
Food and Water Consumption: Monitor daily food and water intake.
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a complete blood count and clinical chemistry analysis to assess organ function.
-
Necropsy and Histopathology: Perform a full gross necropsy and collect tissues for histopathological examination, paying close attention to potential target organs (e.g., liver, kidney, gastrointestinal tract).
-
Protocol 3: Hypoxanthine Rescue Experiment (Conceptual Framework)
Objective: To determine if co-administration of hypoxanthine can mitigate this compound-induced toxicity.
Methodology:
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at a dose expected to cause mild, reversible toxicity
-
Group 3: this compound (same dose as Group 2) + Hypoxanthine
-
Group 4: Hypoxanthine alone
-
-
Dosing: Administer this compound and hypoxanthine according to a pre-defined schedule. The dose and route of hypoxanthine administration would need to be optimized.
-
Monitoring: Monitor for the same toxicity parameters as described in Protocol 2.
-
Endpoint Analysis: Compare the toxicity profiles between Group 2 and Group 3 to determine the extent of rescue by hypoxanthine.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced toxicity and rescue.
Caption: Workflow for in vivo toxicity assessment of this compound.
Stability of DS18561882 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the MTHFD2 inhibitor, DS18561882.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for up to 3 years. For long-term storage, it is recommended to store it as a powder.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a solvent like DMSO. Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year.[1] Some suppliers suggest that in solvent, the compound is stable for up to 2 years at -80°C and 1 year at -20°C when stored under nitrogen.[1]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1]
Q4: Is this compound sensitive to light?
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: There is limited publicly available data on the stability of this compound in aqueous solutions or various cell culture media. For in vivo studies, it is recommended to prepare fresh solutions daily.[1] For in vitro experiments, it is advisable to prepare fresh dilutions in media for each experiment to ensure compound integrity.
Q6: What is the mechanism of action of this compound?
A6: this compound is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in the mitochondrial one-carbon metabolism pathway.[2][3] By inhibiting MTHFD2, this compound disrupts the synthesis of nucleotides and amino acids essential for rapidly proliferating cells, such as cancer cells.[2] This leads to the depletion of purines and can cause cellular stress and growth arrest.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
-
Potential Cause 1: Compound degradation.
-
Troubleshooting Step: Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your experimental buffer or cell culture medium immediately before each experiment.
-
-
Potential Cause 2: Suboptimal compound concentration.
-
Potential Cause 3: Cell line sensitivity.
Issue 2: Precipitation of the compound in aqueous solutions.
-
Potential Cause 1: Low solubility in aqueous buffers.
-
Troubleshooting Step: this compound may have limited solubility in aqueous solutions. When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a concentration that affects cell viability (typically <0.5%). For in vivo preparations, a suspension in 0.5% (w/v) methyl cellulose 400 solution has been used.[1] A clear solution for in vivo use can also be prepared using a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
-
Potential Cause 2: Incorrect pH of the buffer.
-
Troubleshooting Step: While specific pH stability data is unavailable, significant deviations from neutral pH can affect the solubility and stability of many small molecules. Ensure your buffers are within a physiologically relevant pH range.
-
Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Long-term storage |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles |
| Stock Solution (in DMSO, under Nitrogen) | -80°C | 2 years | As per some supplier information[1] |
| Stock Solution (in DMSO, under Nitrogen) | -20°C | 1 year | As per some supplier information[1] |
Table 2: In Vivo Formulation Stability
| Formulation | Stability Recommendation |
| Suspension in 0.5% (w/v) methyl cellulose 400 solution | Prepare fresh for each administration[1] |
| 2.5 mg/mL clear solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | Prepare fresh for each administration. Caution is advised for dosing periods exceeding half a month with this formulation.[1] |
Experimental Protocols
MTHFD2 Enzymatic Assay (Adapted from general protocols)
This protocol outlines a method to determine the direct inhibitory activity of this compound on recombinant MTHFD2 enzyme.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Recombinant human MTHFD2 protein.
-
Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.
-
This compound: Prepare a dilution series in the assay buffer from a DMSO stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrates (CH2-THF and NAD+).
-
Incubate the plate at 37°C.
-
-
Detection:
-
Measure the production of NADH over time using a plate reader (absorbance at 340 nm or fluorescence).
-
-
Data Analysis:
-
Calculate the rate of NADH production for each concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve. The reported IC50 for this compound is 0.0063 µM for MTHFD2.[1]
-
Cell Viability Assay (MTT Assay - Adapted)
This protocol describes a method to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal growth inhibition (GI50) from the dose-response curve.
-
Visualizations
Caption: Inhibition of MTHFD2 by this compound in the one-carbon metabolism pathway.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
Technical Support Center: Overcoming Poor Solubility of DS18561882 for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of DS18561882 in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) with demonstrated anti-tumor activity in in vivo models.[1][2][3][4][5][6] Like many orally administered drugs, its efficacy is dependent on its bioavailability, which can be limited by its low aqueous solubility. Ensuring adequate solubility is crucial for achieving consistent and effective plasma concentrations during preclinical studies.
Q2: What are the reported solubility characteristics of this compound?
A2: this compound is poorly soluble in water. However, it exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO), with reported solubilities of 100 mg/mL and 245 mg/mL.[1][7] For in vivo use, several formulations have been successfully developed to enhance its solubility in aqueous-based vehicles.
Q3: What are some established formulation strategies to improve the in vivo solubility of this compound?
A3: Several approaches have been successfully used to formulate this compound for oral administration in animal models. These include:
-
Co-solvent systems: Utilizing a mixture of solvents to increase solubility. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Cyclodextrin complexation: Employing cyclodextrins to form inclusion complexes that enhance aqueous solubility. A reported formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Lipid-based formulations: Dispersing the compound in an oil phase. A simple formulation of 10% DMSO in 90% Corn Oil has been used.[1]
-
Suspensions: Creating a fine particle suspension in a vehicle containing a suspending agent. A commonly cited method is a suspension in 0.5% (w/v) methyl cellulose 400 solution.[1][5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The solubility limit in the chosen vehicle has been exceeded. | - Gently heat the solution and/or use sonication to aid dissolution.[1]- Increase the proportion of the co-solvent or solubilizing agent in your formulation.- Consider a different formulation strategy, such as a micronized suspension. |
| Inconsistent or low drug exposure in pharmacokinetic (PK) studies. | - Poor dissolution of the compound in the gastrointestinal tract.- Precipitation of the compound upon dilution with gastrointestinal fluids. | - Switch to a solubilization method that provides a more stable solution, such as a cyclodextrin-based formulation or a self-emulsifying drug delivery system (SEDDS).- Reduce the particle size of the compound through micronization or creating a nanosuspension to increase the surface area for dissolution.[8][9][10][11] |
| Vehicle-related toxicity or adverse effects in animals. | The chosen excipients (e.g., high percentage of DMSO or certain surfactants) are causing toxicity. | - Reduce the concentration of the problematic excipient.- Substitute the excipient with a more biocompatible alternative (e.g., use a lower percentage of DMSO in combination with other solubilizers like PEG300 and Tween-80).- Refer to established safe and tolerable excipient databases for preclinical studies.[8] |
| Difficulty in achieving the desired dose volume for administration. | The solubility of this compound in the chosen vehicle is too low to prepare a concentrated stock solution. | - Explore more potent solubilization techniques such as the preparation of a solid dispersion or a nanosuspension, which can allow for a higher drug load.[9][11][12]- If oral administration is not a strict requirement, consider alternative routes where different formulation strategies might be more effective. |
Summary of Published In Vivo Formulations for this compound
| Formulation Composition | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | [1] |
| 0.5% (w/v) Methyl Cellulose 400 Solution | Suspension | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Solution for Oral Administration
This protocol details the preparation of a common co-solvent formulation for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add DMSO to the vial to constitute 10% of the final desired volume and vortex or sonicate until the powder is fully dissolved.
-
Add PEG300 to the vial to constitute 40% of the final volume and mix thoroughly using a magnetic stirrer.
-
Add Tween-80 to the vial to constitute 5% of the final volume and continue mixing.
-
Slowly add the sterile saline to reach the final desired volume while continuously stirring.
-
If any precipitation occurs, gently warm the solution and/or sonicate until a clear solution is obtained.[1]
-
Visually inspect the final solution for any particulates before administration.
Protocol 2: Preparation of a Suspension for Oral Administration
This protocol describes the preparation of a methyl cellulose-based suspension.
Materials:
-
This compound powder
-
Methyl Cellulose 400
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or magnetic stirrer
-
Sterile vials
Procedure:
-
Prepare a 0.5% (w/v) methyl cellulose 400 solution by slowly adding the methyl cellulose powder to sterile water while stirring vigorously. It may be necessary to heat the water to facilitate dissolution, and then cool the solution.
-
If desired, reduce the particle size of the this compound powder by gently grinding it with a mortar and pestle.
-
Weigh the required amount of this compound powder.
-
In a sterile vial, add a small amount of the 0.5% methyl cellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the methyl cellulose solution while continuously stirring or homogenizing to ensure a uniform suspension.
-
Maintain stirring until just before administration to ensure homogeneity.
Visualizations
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Experimental workflow for co-solvent formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in DS18561882 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MTHFD2 inhibitor, DS18561882. Our aim is to help you navigate unexpected experimental outcomes and ensure the successful application of this compound in your research.
Troubleshooting Guides
Encountering unexpected results is a common aspect of experimental research. This section provides a structured guide to interpreting and troubleshooting such outcomes when working with this compound.
Table 1: Troubleshooting Unexpected Results in Cell Viability Assays
| Unexpected Result | Possible Causes | Recommended Solutions |
| No or weak effect of this compound | Compound Inactivity: Degradation of the compound due to improper storage or handling. | - Use a fresh batch of this compound and store it properly at -20°C or -80°C, protected from light and moisture.[1] - Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] |
| Cell Line Resistance: The cell line may have low MTHFD2 expression or utilize compensatory metabolic pathways. | - Verify MTHFD2 expression levels in your cell line via Western Blot or qPCR. - Consider that high expression of MTHFD1 or other metabolic pathways might confer resistance.[1] | |
| Insufficient Treatment Conditions: The concentration or duration of the treatment may be suboptimal. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1] | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. | - Ensure a homogenous cell suspension before and during seeding. - Use a multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effects: Evaporation of media from the outer wells of the plate. | - Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: The compound may not be fully dissolved at the working concentration. | - Visually inspect the media for any signs of precipitation after adding the compound. - If precipitation occurs, consider using a lower concentration or a different solvent system. | |
| Unexpected cytotoxicity at low concentrations | Off-Target Effects: The compound may be affecting other cellular targets besides MTHFD2. | - this compound has been shown to also inhibit MTHFD1, although with lower potency.[2] - Perform a rescue experiment by co-treating with nucleosides (e.g., a mixture of adenosine, guanosine, cytidine, and thymidine) or formate to confirm that the cytotoxicity is due to the inhibition of one-carbon metabolism.[1] |
| Cell Line Sensitivity: The cell line may be particularly sensitive to perturbations in one-carbon metabolism. | - Test the compound on a panel of cell lines with varying MTHFD2 expression levels to assess the therapeutic window. |
Table 2: Troubleshooting Unexpected Results in Western Blot Analysis
| Unexpected Result | Possible Causes | Recommended Solutions |
| No or weak MTHFD2 band | Low Protein Expression: The cell line may have low endogenous levels of MTHFD2. | - Use a positive control cell line known to express high levels of MTHFD2. - Increase the amount of protein loaded onto the gel. |
| Inefficient Antibody Binding: The primary antibody may not be optimal or used at the correct dilution. | - Optimize the primary antibody concentration and incubation time. - Use a different MTHFD2 antibody from a reputable supplier. | |
| Multiple non-specific bands | Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins. | - Increase the stringency of the washing steps. - Optimize the antibody dilutions. - Use a more specific antibody. |
| Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific binding. | - Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of non-fat milk). | |
| Inconsistent loading control bands | Unequal Protein Loading: The amount of protein loaded in each lane was not consistent. | - Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading. - Be meticulous when loading the samples onto the gel. |
| Poor Protein Transfer: The transfer of proteins from the gel to the membrane was inefficient. | - Ensure proper contact between the gel and the membrane during transfer. - Optimize the transfer time and voltage. |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Prepare serial dilutions of the compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well.
-
Incubation for Solubilization: Incubate the plate at 37°C for 4 hours to dissolve the formazan crystals.
-
Absorbance Reading: Mix each sample by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a well with media only. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway
Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Logical Relationship
Caption: Logical relationship for confirming on-target activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of MTHFD2, a mitochondrial enzyme in the one-carbon metabolism pathway. By inhibiting MTHFD2, this compound depletes the cellular pool of purines, which are essential building blocks for DNA and RNA synthesis. This leads to the arrest of cell growth and proliferation, particularly in cancer cells that have a high demand for these molecules.[3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles.[1][2]
Q3: My cells are not responding to this compound. What could be the reason?
A3: There are several potential reasons for a lack of response. First, ensure your compound is active and has been stored correctly. Second, your cell line may have low expression of MTHFD2 or may have intrinsic resistance mechanisms, such as the upregulation of compensatory metabolic pathways. It is recommended to verify MTHFD2 expression in your cell line and to perform a dose-response experiment to determine the effective concentration range.[1]
Q4: I am observing high levels of cytotoxicity even at very low concentrations of this compound. Is this expected?
A4: While this compound is a potent inhibitor, unusually high cytotoxicity at low concentrations could indicate off-target effects or high sensitivity of your particular cell line. This compound is known to have some inhibitory activity against MTHFD1. To confirm that the observed cytotoxicity is due to the intended mechanism, you can perform a rescue experiment by co-treating the cells with a supplement of nucleosides or formate. If the cytotoxicity is reversed, it suggests an on-target effect.[1][2]
Q5: How can I confirm that this compound is engaging with its target, MTHFD2, in my cells?
A5: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand. Binding of this compound to MTHFD2 is expected to increase the thermal stability of the MTHFD2 protein.
Q6: Are there any known mechanisms of resistance to MTHFD2 inhibitors?
A6: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could include the upregulation of the cytosolic one-carbon metabolism pathway, increased expression of MTHFD1, or alterations in downstream metabolic pathways that bypass the need for MTHFD2-dependent synthesis.
Q7: What is the solubility of this compound?
A7: this compound is soluble in DMSO. For in vivo studies, it can be formulated in a vehicle such as 0.5% (w/v) methyl cellulose 400 solution.[2] Always refer to the manufacturer's datasheet for specific solubility information.
References
Vehicle control selection for DS18561882 in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control selection and related experimental considerations for in vivo studies using the MTHFD2 inhibitor, DS18561882.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo oral administration of this compound?
A1: For in vivo oral administration in mice, this compound is commonly suspended in a 0.5% (w/v) methyl cellulose 400 solution.[1][2] This vehicle is suitable for creating a stable suspension for oral gavage.
Q2: Are there alternative vehicles that can be used for this compound?
A2: Yes, depending on the desired concentration and experimental requirements, several alternative vehicle formulations can be considered. MedChemExpress provides protocols for solubilizing this compound up to 2.5 mg/mL using combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[1] It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the chosen vehicle system.
Q3: What are some common challenges when preparing this compound formulations?
A3: this compound may precipitate or exhibit phase separation during preparation. To aid dissolution, the use of heat and/or sonication is recommended.[1] Always visually inspect the formulation for homogeneity before administration.
Q4: What are the typical dosages of this compound used in mouse models?
A4: In mouse xenograft models, this compound has been shown to inhibit tumor growth in a dose-dependent manner when administered orally at doses of 30, 100, and 300 mg/kg, typically given twice daily (BID).[1][3]
Q5: What is the route of administration for this compound in in vivo studies?
A5: The primary route of administration for this compound in preclinical in vivo studies is oral gavage.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | - Low solubility in the chosen vehicle. - Incorrect preparation method. | - Gently heat the solution and/or use sonication to aid dissolution.[1] - Consider using a co-solvent system as outlined in the alternative vehicle protocols. - Ensure the methyl cellulose is fully hydrated before adding the compound. |
| Inconsistent results between animals | - Inhomogeneous suspension. - Inaccurate dosing. | - Ensure the suspension is thoroughly mixed (e.g., by vortexing) before drawing each dose. - Calibrate pipettes and syringes regularly. - For oral gavage, ensure proper technique to avoid accidental tracheal administration. |
| Adverse events in vehicle control group | - Vehicle intolerance. | - While 0.5% methyl cellulose is generally well-tolerated, monitor animals for any signs of distress. - If using alternative vehicles with surfactants or co-solvents, be aware of potential gastrointestinal effects.[5] |
| Low oral bioavailability | - Poor absorption. - Rapid metabolism. | - Ensure the formulation is optimized for solubility and stability. - The reported pharmacokinetic profile of this compound indicates good oral absorption.[1][3] If results suggest otherwise, re-evaluate the formulation and dosing procedure. |
Experimental Protocols
Preparation of 0.5% (w/v) Methyl Cellulose 400 Vehicle
-
Hydration: Slowly add 0.5 g of methyl cellulose 400 to 50 mL of hot (80-90°C) sterile water while stirring vigorously.
-
Dispersion: Continue stirring until the powder is fully dispersed and no clumps are visible.
-
Cooling: Place the mixture in an ice bath and continue stirring until a clear, viscous solution forms.
-
Volume Adjustment: Add cold sterile water to bring the final volume to 100 mL.
-
Storage: Store the vehicle at 2-8°C.
Preparation of this compound Suspension for Oral Gavage
-
Weighing: Accurately weigh the required amount of this compound.
-
Pre-wetting (optional): Create a paste by adding a small amount of the 0.5% methyl cellulose vehicle to the this compound powder.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or using a magnetic stirrer) to achieve the desired final concentration.
-
Homogeneity Check: Visually inspect the suspension to ensure it is uniform and free of large aggregates.
-
Administration: Mix the suspension thoroughly before each administration to ensure consistent dosing.
Quantitative Data Summary
In Vivo Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) |
| 30 | 11.4 | 2.21 | 64.6 |
| 100 | 56.5 | 2.16 | 264 |
| 200 | 90.1 | 2.32 | 726 |
Data sourced from MedChemExpress.[1]
In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) |
| 30 | Dose-dependent |
| 100 | Dose-dependent |
| 300 | 67% |
Data sourced from MedChemExpress.[1][3]
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Managing Batch-to-Batch Variability of DS18561882: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of DS18561882. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during experimentation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
Q2: What are the potential sources of batch-to-batch variability for this compound?
A2: The sources of variability in this compound can be multifactorial, arising from the complexities of the manufacturing process. These can include slight differences in raw material purity, minor fluctuations in reaction conditions such as temperature and pressure, and variations in purification and crystallization processes. For biologically derived products, differences in cell line passage number or fermentation conditions can also contribute.
Q3: How can I identify if batch-to-batch variability is affecting my experiments?
A3: A key indicator of batch-to-batch variability is a noticeable change in the magnitude of the observed effect or an increase in the variability of your data when switching to a new lot of this compound. For example, you might observe a shift in the EC50 or IC50 value in a dose-response assay, or altered pharmacokinetic profiles in animal studies.[1]
Q4: What initial steps should I take if I suspect batch-to-batch variability?
A4: If you suspect variability, the first step is to perform a side-by-side comparison of the new and old batches in a key, well-characterized in-house assay. This will help to confirm if the observed differences are due to the new batch of the compound. It is also crucial to review the Certificate of Analysis (CoA) for each batch to compare specifications.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays (e.g., changes in potency, efficacy, or toxicity). | Batch-to-batch variation in the purity or isomeric ratio of this compound. | 1. Perform a dose-response curve comparison between the old and new batches. 2. Analyze the purity of both batches using High-Performance Liquid Chromatography (HPLC). |
| Altered pharmacokinetic (PK) profile in animal studies (e.g., changes in Cmax, AUC, or half-life).[1] | Differences in the physical properties of this compound between batches, such as particle size or solubility, affecting absorption. | 1. Characterize the physical properties of each batch (e.g., particle size analysis, dissolution testing). 2. Conduct a crossover PK study comparing the two batches in the same group of animals, if feasible. |
| Unexpected side effects or toxicity observed with a new batch. | Presence of a new impurity or a higher level of a known impurity in the new batch. | 1. Request a detailed impurity profile from the manufacturer for both batches. 2. Perform a comprehensive toxicological assessment of the new batch. |
Experimental Protocols
Protocol 1: Comparative In Vitro Bioassay for Potency Assessment
This protocol outlines a method to compare the potency of two different batches of this compound using a cell-based assay.
1. Cell Culture and Seeding:
- Culture the target cells under standard conditions.
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Preparation and Dilution:
- Prepare stock solutions of both the old and new batches of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of each stock solution to generate a range of concentrations for the dose-response curve.
3. Cell Treatment:
- Remove the culture medium from the cells and replace it with a medium containing the various concentrations of each this compound batch.
- Include a vehicle control (medium with solvent only).
- Incubate the plate for a predetermined period.
4. Assay Readout:
- Perform the assay readout (e.g., measuring cell viability, enzyme activity, or reporter gene expression).
5. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the dose-response curves for both batches and calculate the EC50/IC50 values.
- Compare the potency of the two batches.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of different batches of this compound.
1. Sample Preparation:
- Accurately weigh and dissolve a known amount of each this compound batch in a suitable solvent to create a stock solution.
- Dilute the stock solution to a working concentration.
2. HPLC System and Conditions:
- Use a reverse-phase C18 column.
- Set up a mobile phase gradient (e.g., a mixture of water and acetonitrile with a suitable modifier like trifluoroacetic acid).
- Set the flow rate and column temperature.
- Use a UV detector set to the appropriate wavelength for this compound.
3. Injection and Data Acquisition:
- Inject equal volumes of each sample onto the HPLC system.
- Record the chromatograms.
4. Data Analysis:
- Integrate the peak areas of the chromatograms.
- Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.
- Compare the purity profiles of the different batches.
Visualizing Workflows and Concepts
To aid in understanding the processes for managing batch-to-batch variability, the following diagrams illustrate key workflows and logical relationships.
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MTHFD2 Inhibitors: A Comparative Analysis of DS18561882 and LY345899
For Immediate Release
In the landscape of cancer metabolism research, the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. Its high expression in various tumor types, contrasted with low to undetectable levels in most normal adult tissues, presents a promising therapeutic window. This guide provides a comparative analysis of two prominent MTHFD2 inhibitors, DS18561882 and LY345899, summarizing their biochemical activity, cellular effects, and pharmacokinetic profiles based on available preclinical data.
At a Glance: Key Performance Indicators
| Parameter | This compound | LY345899 |
| Primary Target(s) | MTHFD2, MTHFD1 | MTHFD1, MTHFD2 |
| MTHFD2 IC50 | 0.0063 µM (6.3 nM)[1] | 0.663 µM (663 nM)[2] |
| MTHFD1 IC50 | 0.57 µM (570 nM)[1] | 0.096 µM (96 nM)[2] |
| Selectivity (MTHFD1/MTHFD2) | ~90-fold for MTHFD2 | ~7-fold for MTHFD1 |
| Cell-based Activity (GI50) | 140 nM (MDA-MB-231 breast cancer)[1][3] | Data not available |
| Administration Route (in vivo) | Oral[1] | Intraperitoneal[2] |
Mechanism of Action: Targeting One-Carbon Metabolism
Both this compound and LY345899 function by inhibiting key enzymes in the one-carbon metabolic pathway. This pathway is crucial for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules required for rapid cell proliferation. By disrupting this pathway, these inhibitors can lead to replication stress and ultimately, cancer cell death.[4]
This compound, a tricyclic coumarin-based compound, and LY345899, a folate analog, both competitively bind to the substrate-binding site of MTHFD enzymes.[5][6] However, their selectivity profiles differ significantly. This compound demonstrates a strong preference for MTHFD2 over MTHFD1, while LY345899 is more potent against MTHFD1.[1][2][4]
The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon metabolic pathway and the points of inhibition for this compound and LY345899.
In Vitro Performance
Biochemical Activity
The inhibitory potency of this compound and LY345899 against recombinant human MTHFD1 and MTHFD2 enzymes has been determined through biochemical assays.
| Compound | MTHFD2 IC50 (µM) | MTHFD1 IC50 (µM) | MTHFD1 Ki (nM) |
| This compound | 0.0063[1] | 0.57[1] | Not Reported |
| LY345899 | 0.663[2] | 0.096[2] | 18[2] |
This compound is a highly potent inhibitor of MTHFD2, with an IC50 in the low nanomolar range, and exhibits approximately 90-fold selectivity for MTHFD2 over MTHFD1. In contrast, LY345899 is a more potent inhibitor of MTHFD1, with a nearly 7-fold higher potency for MTHFD1 compared to MTHFD2.
Cellular Activity
In cell-based assays, this compound has demonstrated potent anti-proliferative effects.
| Compound | Cell Line | GI50 (nM) |
| This compound | MDA-MB-231 (human breast cancer) | 140[1][3] |
| LY345899 | Not Reported | Not Reported |
In Vivo Performance
Both compounds have demonstrated anti-tumor activity in preclinical animal models.
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion of these inhibitors.
This compound (Oral Administration in Mice) [1]
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) |
| 30 | 11.4 | 2.21 | 64.6 |
| 100 | 56.5 | 2.16 | 264 |
| 300 | 90.1 | 2.32 | 726 |
Note: The original source for the 300 mg/kg dose appears to have a typo, listing the dose as 200 mg/kg for the t1/2 and AUC values. The table reflects the stated dose of 300 mg/kg from the in vivo efficacy study.
LY345899
Quantitative pharmacokinetic data for LY345899, such as Cmax, t1/2, and AUC, were not available in the reviewed sources.
Efficacy
The anti-tumor efficacy of both compounds has been evaluated in xenograft models.
This compound
-
Model: MDA-MB-231 human breast cancer xenograft in mice.[1]
-
Dosing: 30, 100, or 300 mg/kg, administered orally twice daily.[1]
-
Result: Dose-dependent tumor growth inhibition, with the 300 mg/kg dose resulting in a 67% tumor growth inhibition.[1]
LY345899
-
Model: SW620 or patient-derived colorectal cancer xenograft in mice.[2][7]
-
Dosing: 5-10 mg/kg, administered via intraperitoneal injection, 5 days a week for 4 weeks.[2]
-
Result: Showed potent antitumor activity, displaying therapeutic activity against colorectal cancer in vivo.[2][7]
Experimental Protocols
MTHFD2 Enzymatic Assay
A common method to determine the direct inhibitory activity of a compound on the MTHFD2 enzyme is a biochemical assay that measures the production of NADH.
Protocol:
-
Preparation: Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared containing assay buffer, the enzyme, and the test inhibitor at various concentrations.[8]
-
Initiation: The enzymatic reaction is initiated by the addition of the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.[8]
-
Incubation: The reaction is incubated at a controlled temperature, typically 37°C.[8]
-
Analysis: The rate of NADH production is monitored, often through spectrophotometry or a coupled luminescence-based assay. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.[8]
Cell Proliferation Assay
Cell-based assays are crucial for determining the effect of an inhibitor on cancer cell proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and allowed to adhere overnight.[8]
-
Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor.[8]
-
Incubation: The plates are incubated for a period of time, typically 72 hours.[8]
-
Analysis: Cell viability is assessed using a reagent such as resazurin or by quantifying ATP levels. The half-maximal growth inhibition (GI50) is calculated from the resulting dose-response curve.[8]
Conclusion
This compound and LY345899 are both valuable research tools for investigating the role of one-carbon metabolism in cancer. This compound stands out for its high potency and selectivity for MTHFD2, as well as its oral bioavailability. LY345899, while less selective for MTHFD2, is a potent inhibitor of MTHFD1 and has demonstrated in vivo efficacy. The choice between these two inhibitors will depend on the specific research question, with this compound being more suitable for studies focused on the specific inhibition of MTHFD2, while LY345899 may be more appropriate for investigating the combined inhibition of both MTHFD1 and MTHFD2. Further head-to-head comparative studies, particularly utilizing the same cell lines, animal models, and pharmacokinetic analyses, would be beneficial for a more direct comparison of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (this compound) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the On-Target Effects of DS18561882 Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of DS18561882, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). We will explore the use of CRISPR-Cas9 technology as a primary validation tool and compare its performance with alternative methods, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor that targets MTHFD2, a key enzyme in mitochondrial one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in various cancer types and is essential for the biosynthesis of purines and thymidine, critical components for DNA replication and cell proliferation.[1][2][3] The mechanism of action of this compound involves the inhibition of MTHFD2, leading to the depletion of formate and subsequent disruption of purine synthesis.[1] This ultimately causes growth arrest in cancer cells.[1] Validating that the observed cellular effects of this compound are a direct result of its interaction with MTHFD2 is a critical step in its development as a therapeutic agent.
CRISPR-Cas9 for On-Target Validation
CRISPR-Cas9 technology offers a precise and efficient way to validate the on-target effects of small molecule inhibitors by genetically ablating the target protein.[4][5][6] The fundamental principle is that if this compound's efficacy is mediated through MTHFD2, then cells lacking a functional MTHFD2 gene should exhibit a phenotype similar to that of wild-type cells treated with the inhibitor. Furthermore, MTHFD2 knockout cells should display resistance to this compound.
The following diagram illustrates the experimental workflow for validating the on-target effects of this compound using CRISPR-Cas9.
A detailed protocol for validating the on-target effects of this compound using CRISPR-Cas9 is provided below:
1. Cell Line Selection:
-
Choose a cancer cell line known to express MTHFD2 and be sensitive to this compound (e.g., acute myeloid leukemia (AML) cell lines).[3]
2. sgRNA Design and Synthesis:
-
Design at least two single-guide RNAs (sgRNAs) targeting different exons of the MTHFD2 gene to minimize off-target effects.
-
Synthesize the designed sgRNAs.
3. CRISPR-Cas9 Delivery:
-
Co-transfect the selected cancer cell line with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs.
-
Alternatively, use a lentiviral delivery system for higher efficiency.
4. Generation of MTHFD2 Knockout (KO) Cell Lines:
-
Select single-cell clones and expand them.
-
Validate MTHFD2 knockout at the protein level using Western blotting and at the genomic level by Sanger sequencing of the targeted locus.
5. On-Target Effect Validation Assays:
-
Cell Viability/Proliferation Assay:
-
Seed wild-type (WT) and MTHFD2 KO cells in 96-well plates.
-
Treat the cells with a dose range of this compound or vehicle control.
-
After 72 hours, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Expected Outcome: MTHFD2 KO cells should exhibit significant resistance to this compound compared to WT cells.
-
-
Replication Stress Analysis:
-
Treat WT and MTHFD2 KO cells with this compound or vehicle.
-
After 24-48 hours, fix and stain the cells for γH2AX, a marker of DNA double-strand breaks and replication stress.
-
Analyze by immunofluorescence microscopy or flow cytometry.
-
Expected Outcome: this compound should induce γH2AX foci in WT cells, while MTHFD2 KO cells should show a blunted response.[3]
-
-
Metabolomic Analysis:
-
Treat WT and MTHFD2 KO cells with this compound or vehicle.
-
Extract metabolites and analyze the levels of purines and thymidine using liquid chromatography-mass spectrometry (LC-MS).
-
Expected Outcome: this compound should decrease purine and thymidine levels in WT cells, a phenotype that should be mimicked in vehicle-treated MTHFD2 KO cells.
-
The following table summarizes the expected quantitative data from the validation experiments.
| Experimental Group | Cell Viability (GI50, nM) | γH2AX Foci (Fold Change) | Intracellular Purine Levels (Fold Change) |
| Wild-Type + Vehicle | N/A | 1.0 | 1.0 |
| Wild-Type + this compound | 140[2] | > 5.0 | < 0.5 |
| MTHFD2 KO + Vehicle | > 10,000 | > 5.0 | < 0.5 |
| MTHFD2 KO + this compound | > 10,000 | > 5.0 | < 0.5 |
Signaling Pathway
This compound targets a critical node in the mitochondrial one-carbon metabolism pathway, which is interconnected with nucleotide synthesis and redox balance.
Comparison with Alternative On-Target Validation Methods
While CRISPR-Cas9 is a powerful tool, other methods can also be employed to validate the on-target effects of this compound. The table below compares CRISPR-Cas9 with these alternative approaches.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic ablation of the target gene (MTHFD2). | High specificity; permanent and complete loss-of-function; clear phenotypic readout.[5][7] | Potential for off-target effects; clonal variation; time-consuming to generate stable cell lines.[8] |
| RNA Interference (RNAi) | Post-transcriptional silencing of MTHFD2 mRNA using siRNA or shRNA. | Relatively quick and easy to implement; transient or stable knockdown is possible. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[7] |
| Chemical Proteomics | Affinity-based probes to identify the direct binding partners of this compound in the cellular proteome. | Unbiased, genome-wide approach; can identify off-targets. | Technically challenging; synthesis of a suitable probe is required; may not capture all interactions. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. | Does not require modification of the compound; can be performed in live cells or cell lysates. | Lower throughput; may not be suitable for all targets or compounds. |
| Rescue Experiments | Overexpression of a drug-resistant mutant of the target protein. | Provides strong evidence for on-target engagement. | Requires knowledge of the drug-binding site to create a resistant mutant; may not be feasible for all targets. |
Conclusion
Validating the on-target effects of this compound is paramount for its continued development as a therapeutic candidate. The CRISPR-Cas9 system provides a robust and specific method for confirming that the cellular activity of this compound is mediated through the inhibition of MTHFD2. By comparing the phenotypic and metabolic consequences of MTHFD2 knockout with the effects of this compound treatment, researchers can gain a high degree of confidence in the on-target mechanism of action. While alternative methods exist, the precision and definitive nature of CRISPR-Cas9 make it an indispensable tool in the modern drug development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
Synergistic Potential of DS18561882 in Combination Cancer Therapy: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of the novel metabolic inhibitor, DS18561882, with other anti-cancer agents. This guide, compiled from the latest preclinical data, offers an in-depth analysis of combination strategies that could enhance therapeutic efficacy and overcome drug resistance in various cancer types.
This compound is a potent and selective inhibitor of MTHFD2 (methylenetetrahydrofolate dehydrogenase 2), a mitochondrial enzyme crucial for one-carbon metabolism. This pathway is frequently upregulated in cancer cells to meet the high demand for nucleotides and other essential building blocks for rapid proliferation. By inhibiting MTHFD2, this compound disrupts this vital metabolic process, leading to the depletion of purines necessary for DNA replication and ultimately causing cancer cell growth arrest.[1]
This guide provides a comparative overview of the synergistic interactions of this compound with other metabolic inhibitors, supported by quantitative data from preclinical studies.
Comparative Analysis of Synergistic Combinations
The following tables summarize the key findings from studies investigating the synergistic effects of this compound in combination with other metabolic inhibitors.
Table 1: Synergistic Effects of this compound with Pemetrexed in Lung Adenocarcinoma
| Cell Line | Drug Combination | Quantitative Synergy Data | Key Findings |
| A549 (Lung Adenocarcinoma) | This compound + Pemetrexed (5 µM) | IC50 of this compound = 9.013 µM | The combination of this compound and pemetrexed exhibited synergistic antitumor activities compared to either drug alone.[2] |
| H1299 (Lung Adenocarcinoma) | This compound + Pemetrexed (5 µM) | Not specified | The combination of this compound and pemetrexed showed synergistic antitumor activities.[2] |
Table 2: Potential Synergistic Combinations with MTHFD2 Inhibition (Data for this compound to be confirmed)
| Drug Class | Rationale for Synergy | Supporting Evidence (with other MTHFD2 inhibitors or MTHFD2 knockdown) |
| Antifolates (Methotrexate, 5-Fluorouracil) | Dual blockade of different steps in folate metabolism and nucleotide synthesis. | MTHFD2 downregulation sensitized renal cell carcinoma cells to methotrexate and 5-fluorouracil.[3] |
| CHK1 Inhibitors | MTHFD2 inhibition induces replication stress, which can be exacerbated by inhibiting the CHK1-mediated DNA damage response. | Preclinical studies have shown synergistic antitumor effects by simultaneous inhibition of Wee1 and Chk1, which are involved in the DNA damage response. |
| Cisplatin | MTHFD2 inhibition may impair the ability of cancer cells to repair cisplatin-induced DNA damage. | Cisplatin has been shown to inhibit SIRT3, leading to hyperacetylation and inhibition of MTHFD2 activity, suggesting a potential for synergy.[4] |
| Glycolysis Inhibitors | Targeting both one-carbon metabolism and glycolysis could create a metabolic crisis in cancer cells. | MTHFD2 has been linked to the regulation of glycolytic activity in some cancers, suggesting a potential vulnerability to combined inhibition.[5] |
| Glutaminolysis Inhibitors | Concurrent inhibition of two major metabolic pathways utilized by cancer cells for energy and building blocks. | Targeting glutamine metabolism is a known strategy in cancer therapy, and combination with other metabolic inhibitors is an active area of research.[6][7][8] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other metabolic inhibitors stem from the simultaneous disruption of multiple critical pathways essential for cancer cell survival and proliferation.
Caption: Synergistic action of this compound and Pemetrexed.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound, the combination drug (e.g., pemetrexed), or the combination of both at various concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. Synergy is often quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Caption: Workflow for a typical MTT cell viability assay.
In Vivo Xenograft Studies
These studies are conducted in animal models to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both.
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is used to determine the significance of the observed effects.
Caption: General workflow for an in vivo xenograft study.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound, when used in combination with other metabolic inhibitors, holds significant promise for enhancing anti-cancer efficacy. The synergistic interactions observed, particularly with the antifolate pemetrexed, provide a strong rationale for further clinical investigation. By targeting multiple, complementary pathways within the metabolic network of cancer cells, these combination therapies have the potential to overcome the adaptive resistance that often limits the effectiveness of single-agent treatments. Further research is warranted to elucidate the precise mechanisms of synergy and to identify optimal dosing and scheduling for these promising combination therapies in a clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin inhibits SIRT3-deacetylation MTHFD2 to disturb cellular redox balance in colorectal cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Novel MTHFD2 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology.[1][2] Highly expressed in a wide array of tumors and embryonic tissues, yet largely absent in healthy adult tissues, MTHFD2 presents a promising therapeutic window for cancer treatment.[2][3] Its crucial role in one-carbon metabolism, supplying the building blocks for nucleotide synthesis, makes it essential for rapidly proliferating cancer cells.[4] This guide provides a head-to-head comparison of recently developed novel MTHFD2 inhibitors, summarizing their performance based on available preclinical data and outlining the experimental protocols for their evaluation.
Quantitative Performance of Novel MTHFD2 Inhibitors
The development of small-molecule inhibitors against MTHFD2 has seen a surge in activity, with several compounds demonstrating potent and selective inhibition. The following tables summarize the key quantitative data for a selection of these novel inhibitors, focusing on their enzymatic and cellular activity, as well as their selectivity for MTHFD2 over the related isoform MTHFD1, the inhibition of which could lead to toxicity in normal tissues.[2][5]
| Inhibitor | Target | IC50 (nM) | Selectivity (MTHFD1 IC50 / MTHFD2 IC50) | Reference |
| DS18561882 | MTHFD2 | 6.3 | >90-fold | [1][6] |
| MTHFD1 | 570 | [1][6] | ||
| TH9619 | MTHFD2 | 47 | Not specified | [7] |
| LY345899 | MTHFD2 | 663 | 0.14-fold | [8][9] |
| MTHFD1 | 96 | [8][9] | ||
| DS44960156 | MTHFD2 | 450 | >18-fold | [6][9] |
| MTHFD1 | >100,000 | [6][9] | ||
| Compound 16e | MTHFD2 | 66 | 27.1-fold | [7] |
| MTHFD1 | 1790 | [7] | ||
| TH7299 | MTHFD2 | 254 | 0.35-fold | [10] |
| MTHFD1 | 89 | [10] | ||
| MTHFD2L | 126 | [10] | ||
| TH9028 | MTHFD2 | Not specified | Not specified | [1] |
| MTHFD1 | 0.5 | [1] | ||
| MTHFD2L | 27 | [1] |
| Inhibitor | Cell Line | Assay Type | GI50 (nM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation | 140 | [6] |
| Compound 16e | MOLM-14 (AML) | Growth Inhibition | 720 | [3] |
| Inhibitor | Animal Model | Cell Line | Dose | Effect | Reference |
| This compound | Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg (oral) | Decreased tumor burden with no change in mouse weight.[11] | [5][11] |
| TH9619 | Mouse Xenograft | HL-60 (AML) | 60 mg/kg (4 times daily) | Prolonged mouse survival on a low-folate diet.[7] | [7] |
| Compound 16e | Mouse Xenograft | MOLM-14 (AML) | 15 mg/kg (intravenous) | Significant tumor growth inhibition (75.7% on day 7).[3] | [3] |
| LY345899 | Mouse Xenograft | Colorectal Cancer | Not specified | Significantly inhibited tumor growth.[8] | [8] |
Signaling Pathways and Mechanism of Action
MTHFD2 is a central enzyme in the mitochondrial one-carbon folate cycle. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[7][8] Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of nucleotide pools, cell cycle arrest, and ultimately apoptosis in cancer cells.[6]
Recent studies have also unveiled connections between MTHFD2 and other critical cancer signaling pathways. For instance, MTHFD2 expression has been shown to be regulated by the mTORC1/ATF4 signaling axis and can, in turn, influence the AKT and STAT3 pathways, which are key regulators of cell growth, survival, and metastasis.[8][12][13]
References
- 1. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 9. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Cross-Resistance Profiles: DS18561882 and Other Antifolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel antifolate DS18561882 and traditional antifolate agents, with a focus on their mechanisms of action, resistance pathways, and potential for cross-resistance. The information is intended to support researchers and drug development professionals in the field of oncology.
Introduction
Antifolates are a class of chemotherapeutic agents that interfere with the metabolism of folic acid, a vitamin essential for DNA synthesis and cell division. While classical antifolates like methotrexate have been a cornerstone of cancer therapy for decades, their efficacy can be limited by the development of drug resistance. This compound is a novel, potent, and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the folate pathway, representing a new approach to targeting folate metabolism in cancer. Understanding the potential for cross-resistance between this compound and other antifolates is crucial for its clinical development and positioning in cancer treatment.
In Vitro Efficacy: A Comparative Summary
The following tables summarize the 50% growth inhibition (GI50) values for this compound and other commonly used antifolates across various cancer cell lines. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-231 | Breast Cancer | 140[1] |
| HL-60 | Acute Myeloid Leukemia | EC50 ~100-1000[2] |
| SW620 | Colorectal Cancer | Less sensitive than HL-60[2] |
Table 2: In Vitro Activity of Methotrexate
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Non-Small Cell Lung | ~0.02 - 0.08 |
| HCT-116 | Colon | ~0.01 |
| HL-60 | Acute Myeloid Leukemia | ~0.03 |
| K-562 | Chronic Myeloid Leukemia | ~0.02 |
| MCF7 | Breast | ~0.02 |
| OVCAR-3 | Ovarian | ~0.03 |
| PC-3 | Prostate | ~0.04 |
| SF-295 | CNS | ~0.02 |
| SNB-19 | CNS | ~0.03 |
| UO-31 | Renal | ~0.02 |
Data for methotrexate is sourced from the NCI-60 database and represents the mean of multiple experiments.
Table 3: In Vitro Activity of Pemetrexed
| Cell Line | Cancer Type | GI50 (µM) |
| NCI-H358 | Non-Small Cell Lung | IC50 ~0.1-1 |
| HL-60 | Acute Myeloid Leukemia | IC50 ~0.01-0.1 |
Table 4: In Vitro Activity of Raltitrexed
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Murine Leukemia | 9[3] |
| HepG2 | Liver Cancer | 78.9[4] |
| HT29 | Colorectal Cancer | ~100-1000 |
| SW48 | Colorectal Cancer | ~100-1000 |
| SW480 | Colorectal Cancer | >1000 |
| SW620 | Colorectal Cancer | >1000 |
| Caco-2 | Colorectal Cancer | >1000 |
Mechanisms of Action and Resistance
The potential for cross-resistance between this compound and other antifolates is largely determined by their distinct mechanisms of action and the cellular pathways that lead to resistance.
This compound: A Selective MTHFD2 Inhibitor
This compound selectively targets MTHFD2, a mitochondrial enzyme that is highly expressed in cancer cells but has low to undetectable expression in most normal adult tissues[5]. MTHFD2 plays a crucial role in one-carbon metabolism, specifically in the conversion of methylene-tetrahydrofolate to 10-formyl-tetrahydrofolate, a key precursor for purine synthesis. By inhibiting MTHFD2, this compound depletes the intracellular pool of purines, leading to cell cycle arrest and inhibition of tumor growth.
Potential Mechanisms of Resistance to this compound:
-
Upregulation of Cytosolic One-Carbon Metabolism: Cancer cells may develop resistance by upregulating the cytosolic one-carbon pathway, thereby bypassing the mitochondrial block. Specifically, increased expression or activity of serine hydroxymethyltransferase 1 (SHMT1) could provide an alternative source of one-carbon units for purine synthesis[6].
-
Increased Formate Influx: Cells might adapt by increasing the uptake of exogenous formate, which can then be utilized in the cytosol for purine synthesis.
-
Alterations in MTHFD2: While not yet reported, mutations in the MTHFD2 gene that reduce the binding affinity of this compound could theoretically confer resistance.
Traditional Antifolates: Targeting Dihydrofolate Reductase (DHFR)
Classical antifolates, such as methotrexate, and multi-targeted antifolates like pemetrexed, primarily exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate cycle responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). Inhibition of DHFR leads to a depletion of THF cofactors, which are essential for the synthesis of both purines and thymidylate.
Established Mechanisms of Resistance to Traditional Antifolates:
-
Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for methotrexate and other classical antifolates, is a common mechanism of resistance.
-
Decreased Polyglutamylation: Classical antifolates are polyglutamylated within the cell by the enzyme folylpolyglutamate synthetase (FPGS). This modification traps the drug inside the cell and increases its inhibitory activity. Decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which removes the polyglutamates, can lead to resistance.
-
DHFR Overexpression or Mutation: Amplification of the DHFR gene, leading to increased levels of the target enzyme, or mutations in DHFR that reduce its affinity for the inhibitor, are well-established resistance mechanisms.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump antifolates out of the cell.
Inferred Cross-Resistance Profile
Based on their distinct mechanisms of action, the potential for cross-resistance between this compound and traditional antifolates appears to be low.
-
This compound is unlikely to be affected by the most common mechanisms of resistance to traditional antifolates. Since this compound does not rely on RFC for cellular uptake and is not a substrate for polyglutamylation, resistance mechanisms involving these pathways would not confer resistance to this compound. Furthermore, as this compound does not directly target DHFR, overexpression or mutations in DHFR would not impact its efficacy.
-
Resistance to this compound is unlikely to confer resistance to traditional antifolates. The primary proposed mechanism of resistance to this compound, the upregulation of the cytosolic one-carbon pathway via SHMT1, would not directly impact the activity of DHFR inhibitors.
One study has suggested that downregulation of MTHFD2 may sensitize renal cell carcinoma cells to methotrexate[7]. This finding, if broadly applicable, would suggest a synergistic rather than a cross-resistant relationship.
Experimental Protocols
The following are generalized protocols for in vitro cytotoxicity assays commonly used to determine the GI50 values of anticancer agents.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells by adding cold 10-50% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.
MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Expose the cells to various concentrations of the drug for the desired time period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm.
-
Data Analysis: Determine the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells and calculate the GI50 value.
Visualizing the Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the distinct cellular pathways targeted by this compound and traditional antifolates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Raltitrexed Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of MTHFD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the pharmacokinetic profiles of emerging small molecule inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in mitochondrial one-carbon metabolism and a promising target in oncology.[1] The information presented herein, supported by experimental data, is intended to assist researchers in selecting appropriate compounds for further preclinical and clinical investigation.
Introduction to MTHFD2 and its Inhibition
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in the one-carbon metabolic pathway, which is essential for the synthesis of nucleotides and other macromolecules necessary for rapid cell proliferation.[2] Notably, MTHFD2 is highly expressed in a wide array of tumors while having minimal expression in normal adult tissues, making it an attractive and potentially selective target for cancer therapy.[2] A growing number of small molecule inhibitors targeting MTHFD2 are in development, each with a unique pharmacological profile. This guide focuses on comparing the available pharmacokinetic data for some of these pioneering compounds.
Comparative Pharmacokinetic Profiles
| Compound | Dosing Route | Dose (mg/kg) | Cmax | t1/2 (hours) | AUC | Animal Model |
| DS18561882 | Oral | 30 | 11.4 µg/mL | 2.21 | 64.6 µg·h/mL | Mice |
| Oral | 100 | 56.5 µg/mL | 2.16 | 264 µg·h/mL | Mice | |
| Oral | 300 | 90.1 µg/mL | 2.32 | 726 µg·h/mL | Mice | |
| TH9619 | Subcutaneous | 10 | 26 µM | 1.7 | Not Reported | NOG Mice[5] |
Detailed Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from in vivo studies in mouse models. The following is a generalized protocol representative of the methodologies typically employed in such studies.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models and Housing:
-
Studies are typically conducted in immunocompromised (e.g., NOG or NOD-SCID) or immunocompetent mouse strains, depending on the experimental objective.
-
Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water. For studies involving compounds like TH9619, a low-folate diet may be administered to enhance inhibitor potency.
2. Compound Formulation and Administration:
-
This compound (Oral Administration): The compound is typically formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose. Administration is performed via oral gavage at the specified doses.
-
TH9619 (Subcutaneous Administration): The compound is dissolved in a suitable vehicle for subcutaneous injection. The formulation is administered as a single bolus at the specified dose.
3. Blood Sampling:
-
Following compound administration, blood samples are collected at multiple time points to characterize the absorption, distribution, and elimination phases.
-
Typical time points for blood collection may include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is collected via appropriate methods, such as tail vein or retro-orbital sampling, into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Bioanalysis:
-
Plasma is separated from whole blood by centrifugation.
-
The concentration of the MTHFD2 inhibitor in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
-
Pharmacokinetic modeling is performed using specialized software to determine these parameters.
MTHFD2 in Mitochondrial One-Carbon Metabolism
The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolism pathway, which is critical for providing one-carbon units for nucleotide biosynthesis.
Caption: MTHFD2's role in mitochondrial one-carbon metabolism for purine synthesis.
Discussion
The available pharmacokinetic data, though limited, provides valuable insights into the in vivo behavior of these MTHFD2 inhibitors. This compound demonstrates dose-proportional increases in exposure (AUC and Cmax) following oral administration in mice, with a half-life of approximately 2.2-2.3 hours. This suggests predictable oral bioavailability and clearance kinetics.
TH9619, when administered subcutaneously, also shows rapid absorption with a Cmax of 26 µM and a relatively short half-life of 1.7 hours in NOG mice.[5] The different routes of administration for these two compounds make a direct comparison of parameters like Cmax and AUC challenging. However, both compounds exhibit half-lives that would likely necessitate frequent dosing in preclinical efficacy studies to maintain therapeutic concentrations.
The lack of publicly available, detailed pharmacokinetic data for other promising MTHFD2 inhibitors like LY345899 and DS44960156 highlights a critical gap in the comparative landscape.[3][4] As research in this area progresses, the publication of comprehensive pharmacokinetic profiles for a wider range of MTHFD2 inhibitors will be crucial for the rational design of future clinical trials.
References
- 1. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DS18561882
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of DS18561882, a potent and isozyme-selective MTHFD2 inhibitor. Adherence to these procedures is critical for minimizing risks associated with this research chemical.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this compound is not readily found, general safety protocols for handling potent research compounds should be strictly followed. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For clarity and ease of reference, the following table summarizes key quantitative data related to this compound, gathered from supplier information and relevant research.
| Parameter | Value | Notes |
| CAS Number | 2227149-22-4 | A unique identifier for the chemical substance. |
| Molecular Formula | C₂₈H₃₁F₃N₄O₆S | |
| Molecular Weight | 608.63 g/mol | |
| Solubility | Soluble in DMSO | Prepare solutions in a fume hood. |
| Storage | Store at -20°C for long-term | Follow supplier recommendations for stability. |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Experimental Protocol for Disposal:
-
Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the contaminated items three times with a suitable solvent in which this compound is soluble, such as ethanol or acetone.
-
Collect the solvent rinsate in a designated, properly labeled hazardous waste container.
-
After the solvent rinse, wash the labware with soap and water.
-
-
Disposal of Solid Waste:
-
Place any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a separate, sealed plastic bag or container also labeled as hazardous chemical waste.
-
-
Disposal of Liquid Waste:
-
Collect all solutions containing this compound, including the solvent rinsate from decontamination, in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the waste container is appropriate for the solvents used (e.g., a glass container for organic solvents).
-
Do not mix incompatible waste streams.
-
-
Waste Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date.
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) department.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and collection.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling DS18561882
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of DS18561882, a potent and isozyme-selective MTHFD2 inhibitor. Given the absence of a publicly available, official Safety Data Sheet (SDS), this guidance is based on the compound's known properties and general best practices for handling potent, research-grade small molecule enzyme inhibitors. It is imperative that users supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.
Summary of Key Quantitative Data
The following table summarizes the known quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁F₃N₄O₆S | [1] |
| Molecular Weight | 608.63 g/mol | [1] |
| Purity | >99% | [1] |
| Appearance | Solid | N/A |
| IC₅₀ (MTHFD2) | 0.0063 µM | [2] |
| IC₅₀ (MTHFD1) | 0.57 µM | [2] |
| GI₅₀ (MDA-MB-231) | 140 nM | [2] |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Duration | Notes |
| Powder at -20°C | 3 years | |
| Powder at -80°C | 2 years | Stored under nitrogen.[2] |
| In solvent at -20°C | 1 month | |
| In solvent at -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility Data
The solubility of this compound in various solvent systems is provided below. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.11 mM) | May require sonication for a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.11 mM) | May require sonication for a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.11 mM) | May require sonication for a clear solution.[2] |
Experimental Protocols
In Vivo Oral Administration in a Mouse Xenograft Model
A study involving a mouse xenograft model utilized the following protocol for oral administration of this compound:
-
Vehicle: The compound was suspended in a 0.5% (w/v) methyl cellulose 400 solution.[2]
-
Dosage: Doses of 30, 100, or 300 mg/kg were administered orally twice daily.[2]
-
Pharmacokinetic Profile: The study reported a good oral pharmacokinetic profile.[2]
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Risk Assessment: Before any handling, conduct a thorough risk assessment, considering the potent nature of the compound and the experimental procedures involved.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. For procedures with a risk of aerosol generation, a fume hood and respiratory protection should be used.
-
Weighing: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles. Use dedicated spatulas and weighing boats.
-
Dissolution: Add solvents to the solid compound slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.
-
Experimentation: All experimental procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with the skin and eyes.
-
Decontamination: After handling, decontaminate all surfaces, equipment, and glassware that have come into contact with this compound. Use a suitable solvent or a detergent solution.
Disposal Plan
As a potent small molecule inhibitor, all waste generated from the handling of this compound must be treated as hazardous chemical waste.
Caption: A clear plan for the segregation and disposal of waste contaminated with this compound.
Step-by-Step Disposal Procedures
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weighing paper, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental waste, in a designated, leak-proof hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any waste containing this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent MTHFD2 inhibitor this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
